Product packaging for kipukasin D(Cat. No.:)

kipukasin D

Cat. No.: B11932179
M. Wt: 422.4 g/mol
InChI Key: LQYPUZKOEZWGBX-BASLNEPJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kioukasin D is a pyrimidine nucleoside.
kipukasin D has been reported in Aspergillus versicolor with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O9 B11932179 kipukasin D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2O9

Molecular Weight

422.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate

InChI

InChI=1S/C19H22N2O9/c1-9-6-10(27-2)7-11(28-3)14(9)18(25)30-16-12(8-22)29-17(15(16)24)21-5-4-13(23)20-19(21)26/h4-7,12,15-17,22,24H,8H2,1-3H3,(H,20,23,26)/t12-,15-,16-,17-/m1/s1

InChI Key

LQYPUZKOEZWGBX-BASLNEPJSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=CC(=O)NC3=O)CO)OC)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2C(OC(C2O)N3C=CC(=O)NC3=O)CO)OC)OC

Origin of Product

United States

Foundational & Exploratory

Unraveling the Biological Activity of Kipukasin D: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kipukasin D is a nucleoside derivative belonging to a class of aroyl uridine compounds isolated from the fungus Aspergillus versicolor.[1][2][3] First identified in Hawaiian isolates of the fungus, the kipukasins represent a unique structural class of natural products.[1][2] While the complete molecular mechanism of action for this compound remains to be fully elucidated, initial studies have highlighted its potential as an antibacterial agent. This technical guide provides a comprehensive summary of the currently available scientific information regarding the biological activity of this compound, with a focus on its antimicrobial properties.

Core Biological Activity: Antibacterial Effects

The primary biological activity reported for this compound is its antibacterial effect, particularly against Gram-positive bacteria.[4] Research has demonstrated its activity against Staphylococcus epidermidis.[4]

Quantitative Data on Antibacterial Activity

The following table summarizes the available quantitative data on the antibacterial activity of this compound and related kipukasin compounds.

CompoundTarget OrganismAssay TypeActivity (MIC)Reference
This compound Staphylococcus epidermidisNot Specified50.0 μM[4]
Kipukasin HStaphylococcus epidermidisNot Specified12.5 μM[4]
Kipukasin IStaphylococcus epidermidisNot Specified12.5 μM[4]
Kipukasin EStaphylococcus epidermidisNot Specified50.0 μM[4]
Kipukasin AStaphylococcus aureus (ATCC 29213)Disk Diffusion18-mm zone of inhibition at 100 μ g/disk [2]
Kipukasin BBacillus subtilis (ATCC 6051)Disk Diffusion12-mm zone of inhibition at 100 μ g/disk [2]

Experimental Methodologies

Isolation and Purification of this compound

The kipukasins, including this compound, were originally isolated from solid-substrate fermentation cultures of Aspergillus versicolor.[1][2] A general workflow for the isolation of these compounds is depicted below.

G cluster_0 Extraction and Initial Fractionation cluster_1 Chromatographic Separation cluster_2 Compound Identification Solid-substrate fermentation cultures of A. versicolor Solid-substrate fermentation cultures of A. versicolor Crude EtOAc extract Crude EtOAc extract Solid-substrate fermentation cultures of A. versicolor->Crude EtOAc extract EtOAc extraction Solvent partitioning Solvent partitioning Crude EtOAc extract->Solvent partitioning Partitioning Sephadex LH-20 chromatography Sephadex LH-20 chromatography Solvent partitioning->Sephadex LH-20 chromatography Size exclusion Reversed-phase HPLC Reversed-phase HPLC Sephadex LH-20 chromatography->Reversed-phase HPLC Purification This compound This compound Reversed-phase HPLC->this compound Isolation Structure elucidation Structure elucidation This compound->Structure elucidation NMR & MS data analysis

Figure 1. A generalized workflow for the isolation and identification of this compound.

Antibacterial Susceptibility Testing

The antibacterial activity of this compound was evaluated against Staphylococcus epidermidis. While the specific details of the minimum inhibitory concentration (MIC) assay were not provided in the available literature, a standard disk diffusion assay was described for other kipukasins.[2] A generalized protocol for such an assay is as follows:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., S. epidermidis) is prepared.

  • Agar Plate Inoculation: The surface of an appropriate agar medium is uniformly inoculated with the bacterial suspension.

  • Application of Test Compound: A sterile paper disk impregnated with a known concentration of the test compound (e.g., this compound) is placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions for bacterial growth.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth is inhibited, is measured.

Postulated Mechanism of Action and Future Directions

The precise molecular mechanism by which this compound exerts its antibacterial effects has not yet been reported. As a nucleoside derivative, it is plausible that its mechanism could involve interference with nucleic acid synthesis or other essential metabolic pathways that utilize nucleosides. However, this remains speculative without further experimental evidence.

Future research should focus on:

  • Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, or genetic screening to identify the specific molecular target(s) of this compound within bacterial cells.

  • Enzymatic Assays: Investigating the inhibitory effects of this compound on key bacterial enzymes involved in DNA replication, RNA transcription, or cell wall biosynthesis.

  • Comprehensive Signaling Pathway Analysis: Determining if this compound affects any bacterial signaling pathways.

At present, there is no scientific literature linking this compound to the inhibition of STAT3 or the induction of apoptosis.

This compound is a natural product with demonstrated antibacterial activity against Staphylococcus epidermidis. While its discovery and initial characterization have been established, a significant knowledge gap exists regarding its specific mechanism of action. Further in-depth studies are required to elucidate the molecular basis of its antibacterial properties, which will be crucial for any future consideration of this compound in a drug development context. The information presented in this guide summarizes the current state of knowledge and highlights the areas where further research is needed.

References

The Enigmatic Nucleoside: A Technical Guide to the Discovery and Isolation of Kipukasin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kipukasin D, a unique aroyl uridine derivative, belongs to a family of nucleoside compounds isolated from the fungus Aspergillus versicolor. First identified from two distinct Hawaiian isolates, this natural product presents a novel chemical scaffold that warrants further investigation for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, offering detailed experimental protocols and a summary of its known properties. While its specific mechanism of action and impact on cellular signaling pathways remain to be elucidated, this document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing molecule.

Discovery and Origin

This compound was first discovered as part of a broader investigation into the secondary metabolites of two different Hawaiian isolates of the fungus Aspergillus versicolor.[1] One isolate was obtained from a basidioma of Gandoderma australe in a montane mesic forest, while the other was found on a dead hardwood branch in a subalpine dry forest.[1] The initial extracts of the fungal cultures exhibited anti-insectan activity, which was primarily attributed to the known mycotoxin sterigmatocystin.[1] However, further analysis revealed the presence of a series of previously unidentified nucleoside derivatives, which were named kipukasins A-G, with this compound being one of these novel compounds.[1]

Physicochemical and Structural Characterization

The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

PropertyValue
Molecular Formula C₁₉H₂₂N₂O₉
Molecular Weight 422.13253 g/mol
Appearance Colorless glass
Optical Rotation ([α]D25) -27 (c 0.19, MeOH)
UV Absorbance (λmax) 210 nm (log ε 4.4), 257 nm (log ε 3.8)
IUPAC Name [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate[2]
PubChem CID 23624921[2]

Experimental Protocols

The following protocols are based on the methodologies described in the discovery of this compound and general practices for the isolation of fungal secondary metabolites.

Fungal Cultivation and Fermentation

Objective: To cultivate Aspergillus versicolor on a solid substrate to promote the production of secondary metabolites, including this compound.

Materials:

  • Aspergillus versicolor isolate (e.g., NRRL 35600)

  • Solid rice substrate

  • Sterile fermentation flasks or bags

  • Incubator

Protocol:

  • Prepare the solid rice substrate by autoclaving rice with an appropriate amount of water to ensure moisture without excess liquid.

  • Inoculate the sterile rice substrate with a culture of Aspergillus versicolor.

  • Incubate the solid-substrate fermentation cultures in a controlled environment (temperature, humidity, and light conditions) for a period sufficient for fungal growth and secondary metabolite production (typically several weeks).

  • Monitor the cultures for growth and signs of metabolite production.

Extraction and Initial Purification

Objective: To extract the secondary metabolites from the fungal culture and perform an initial separation.

Materials:

  • Organic solvents (e.g., ethyl acetate, methanol, dichloromethane)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvent partitioning apparatus

Protocol:

  • Harvest the fungal culture and exhaustively extract with a suitable organic solvent such as ethyl acetate.

  • Concentrate the crude extract in vacuo using a rotary evaporator.

  • The crude extract can be partitioned between immiscible solvents (e.g., hexane and methanol) to separate compounds based on polarity.

  • Subject the methanol-soluble portion to open column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compounds of interest.

Isolation of this compound

Objective: To purify this compound to homogeneity from the enriched fractions.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

Protocol:

  • Pool the fractions from the silica gel chromatography that show the presence of this compound.

  • Concentrate the pooled fractions and dissolve the residue in a suitable solvent for HPLC injection.

  • Perform preparative or semi-preparative reversed-phase HPLC using a suitable solvent system (e.g., a gradient of acetonitrile in water).

  • Monitor the elution profile at a wavelength where this compound absorbs (e.g., 254 nm).

  • Collect the peak corresponding to this compound.

  • Verify the purity of the isolated compound by analytical HPLC and confirm its identity using NMR and MS analysis.

Biological Activity

To date, the biological activity of this compound has been minimally explored. The available data is summarized in the table below.

Assay TypeOrganism/Cell LineResultConcentration
Antibacterial Staphylococcus aureusInactive100 µ g/disk
Antibacterial Bacillus subtilisInactive100 µ g/disk
Antifungal Aspergillus flavusNo activity200 µ g/disk
Antifungal Fusarium verticillioidesNo activity200 µ g/disk
Antifungal Candida albicansNo activity200 µ g/disk

Signaling Pathways: An Uncharted Territory

A critical aspect of understanding the potential of a novel compound is the elucidation of its mechanism of action, including its effects on cellular signaling pathways. As of the current literature, the specific biological targets and signaling pathways modulated by this compound have not been identified. This represents a significant knowledge gap and a promising area for future research.

The structural similarity of this compound to uridine suggests that it might interfere with nucleoside metabolism or signaling. Uridine and its derivatives are known to interact with P2Y receptors and can influence various cellular processes, including nucleic acid synthesis and protein glycosylation.[3]

Visualizations

Experimental Workflow for Discovery and Isolation

KipukasinD_Workflow cluster_Discovery Discovery Phase cluster_Isolation Isolation & Purification cluster_Analysis Structural Elucidation A Collection of Aspergillus versicolor isolates from Hawaiian ecosystems B Solid-Substrate Fermentation on Rice A->B C Crude Extraction with Organic Solvents B->C Extraction of metabolites D Solvent Partitioning C->D E Silica Gel Column Chromatography D->E F Reversed-Phase HPLC E->F G Pure this compound F->G H NMR Spectroscopy (1H, 13C, HMBC) G->H I High-Resolution Mass Spectrometry (HRESIMS) G->I J Structure of this compound Determined H->J I->J

Caption: Experimental workflow for the discovery and isolation of this compound.

Hypothetical Workflow for Elucidating Signaling Pathways

Signaling_Pathway_Elucidation cluster_Screening Initial Screening & Target Identification cluster_Validation Target Validation & Pathway Analysis A High-Throughput Screening (e.g., cell viability, reporter assays) D Identification of Potential Protein Targets A->D H Transcriptomic Analysis (RNA-seq) A->H Identify differentially expressed genes B Affinity Chromatography / Pull-down Assays B->D C Computational Target Prediction (Molecular Docking) C->D E In vitro Binding Assays (e.g., SPR, ITC) D->E Validate direct binding F Gene Knockdown/Knockout (siRNA, CRISPR) D->F Validate target necessity G Western Blotting for Key Pathway Proteins (e.g., phosphorylation status) D->G Assess downstream effects I Elucidation of Modulated Signaling Pathway E->I F->I G->I H->I

Caption: A hypothetical workflow for identifying the signaling pathways affected by this compound.

Conclusion and Future Directions

This compound represents a novel, naturally occurring aroyl uridine derivative with a well-defined structure. While initial bioactivity screenings have not revealed significant antimicrobial properties, its unique chemical features merit further investigation. The most pressing need in the study of this compound is the elucidation of its biological target(s) and its effects on cellular signaling pathways. The hypothetical workflow presented in this guide outlines a potential roadmap for such investigations. Future research should focus on broader bioactivity screening, including antiviral, anticancer, and immunomodulatory assays. Identifying the mechanism of action of this compound will be crucial in determining its potential as a lead compound for drug development.

References

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Kipukasin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kipukasin D, an aroyl uridine derivative isolated from the fungus Aspergillus versicolor, represents a class of nucleoside natural products with potential bioactivity.[1] Despite its structural characterization, the biosynthetic pathway responsible for its formation remains unelucidated. This technical whitepaper addresses this knowledge gap by proposing a putative biosynthetic pathway for this compound based on established principles of fungal secondary metabolism. We dissect the probable origins of its core components—the uracil-1-β-D-ribofuranoside moiety and the modified benzoate unit—and outline a hypothetical enzymatic assembly line. Furthermore, this document provides a comprehensive overview of the experimental methodologies that would be required to validate this proposed pathway, including genome mining, genetic manipulation, and isotopic labeling studies. This guide serves as a foundational resource for researchers aiming to unravel the genetic and biochemical blueprint of kipukasin biosynthesis, a critical step for future bioengineering and drug development efforts.

Molecular Profile of this compound and Its Analogs

This compound is part of a family of related aroyl uridine derivatives produced by Aspergillus versicolor.[1] The core structure consists of a uridine nucleoside esterified with a substituted benzoic acid. The structural variations among the known kipukasins primarily involve modifications to the aroyl group and the ribose sugar, such as acetylation and methylation.[1]

CompoundMolecular FormulaKey Structural FeaturesReference
This compound C₁₉H₂₂N₂O₉Uridine acylated with a 2,4-dihydroxy-6-methylbenzoyl group. Lacks the acetate group present on other kipukasins.[1]
Kipukasin A C₂₁H₂₄N₂O₁₀Uridine with an acetylated ribose and a 2,4-dimethoxy-6-methylbenzoyl group.[1]
Kipukasin B C₂₀H₂₂N₂O₁₀Uridine with an acetylated ribose and a 2-hydroxy-4-methoxy-6-methylbenzoyl group.[1]
Kipukasin C C₂₀H₂₂N₂O₁₀Uridine with an acetylated ribose and a 4-hydroxy-2-methoxy-6-methylbenzoyl group.[1]
Kipukasin F C₂₁H₂₄N₂O₁₀N-methylated uridine with an acetylated ribose and a 2-hydroxy-4-methoxy-6-methylbenzoyl group.[1]
Kipukasin G C₁₉H₂₂N₂O₉N-methylated uridine with a 2-hydroxy-4-methoxy-6-methylbenzoyl group; lacks the acetyl group.[1]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound has not been experimentally determined. The following represents a putative pathway constructed from established knowledge of fungal secondary metabolism, particularly polyketide and nucleoside biosynthesis.[2][3][4] The pathway can be logically divided into three stages: formation of the uridine precursor, synthesis of the aroyl moiety, and the final assembly.

Formation of the Uridine Precursor

The uracil-1-β-D-ribofuranoside component of this compound is derived from primary metabolism. Fungi synthesize uridine monophosphate (UMP) through well-conserved de novo and salvage pathways.[5][6] In the de novo pathway, precursors like L-glutamine and L-aspartate are converted through a series of enzymatic steps into UMP.[6] This UMP is then available for incorporation into the this compound scaffold.

Putative Biosynthesis of the Aroyl Moiety

The 2,4-dihydroxy-6-methylbenzoic acid core of the aroyl moiety is likely synthesized by a fungal Type I iterative polyketide synthase (PKS).[4] This multifunctional enzyme would utilize a starter unit, likely acetyl-CoA, and multiple extender units of malonyl-CoA.

The proposed PKS-mediated synthesis would proceed as follows:

  • Initiation: The PKS is primed with one molecule of acetyl-CoA.

  • Elongation & Processing: Three successive condensations with malonyl-CoA units extend the polyketide chain. During this process, the β-keto groups are likely processed by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, although some keto groups must be retained to enable subsequent cyclization.

  • Cyclization & Aromatization: The completed polyketide chain is cyclized and aromatized, likely catalyzed by a product template (PT) domain within the PKS or a separate cyclase enzyme, to form the aromatic ring.

  • Tailoring: After release from the PKS, the aromatic intermediate would undergo tailoring modifications by dedicated enzymes encoded within the same biosynthetic gene cluster (BGC). For this compound, this would involve at least one hydroxylation step catalyzed by a monooxygenase (e.g., a P450 enzyme) to generate the dihydroxy pattern.

Assembly and Final Modifications

The final stage involves the coupling of the aroyl moiety to the uridine nucleoside.

  • Aroyl Activation: The synthesized benzoic acid derivative is likely activated by an acyl-CoA synthetase, forming an energy-rich thioester (e.g., 2,4-dihydroxy-6-methylbenzoyl-CoA).

  • Esterification: An acyltransferase enzyme would then catalyze the transfer of the activated aroyl group to one of the hydroxyl groups on the ribose ring of uridine, forming the final ester bond of this compound.

Caption: Putative biosynthetic pathway for this compound.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway requires a multi-pronged approach combining bioinformatics, molecular genetics, and analytical chemistry.

Identification of the Biosynthetic Gene Cluster (BGC)

The genes responsible for this compound biosynthesis are expected to be co-located in a BGC within the Aspergillus versicolor genome.

  • Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of a this compound-producing strain of A. versicolor.

  • Bioinformatic Analysis: The genome would be analyzed using tools like antiSMASH or FungiDB to identify putative BGCs. The search would focus on clusters containing a PKS gene, alongside genes encoding tailoring enzymes (e.g., P450 monooxygenases, methyltransferases), acyl-CoA synthetases, and acyltransferases, which are consistent with the proposed pathway.

Functional Characterization of Genes

Once a candidate BGC is identified, the function of its constituent genes must be determined.

  • Gene Knockout: Targeted deletion of key genes (e.g., the PKS gene) in A. versicolor should be performed using CRISPR-Cas9 or homologous recombination. The resulting mutant would be cultured, and its metabolic profile analyzed by HPLC-MS. Abolition of this compound production in the knockout strain would confirm the BGC's involvement.

  • Heterologous Expression: The entire BGC or subsets of genes can be expressed in a genetically tractable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae. Successful production of this compound or its intermediates in the heterologous host would provide definitive proof of the cluster's function.

Isotopic Labeling Studies

To confirm the precursor units and the polyketide backbone assembly, feeding experiments with stable isotope-labeled precursors would be conducted.

  • Protocol: The A. versicolor culture would be supplemented with ¹³C-labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, or [U-¹³C]glucose.

  • Analysis: this compound would be isolated from the culture, and the incorporation and distribution of the ¹³C label would be analyzed by NMR spectroscopy and mass spectrometry. The resulting labeling pattern would confirm the polyketide origin of the aroyl moiety and identify the starter and extender units.

In Vitro Enzymatic Assays

To understand the precise function of key enzymes, in vitro assays are essential.

  • Protein Expression and Purification: Genes of interest (e.g., the PKS, acyltransferase) would be cloned into an expression vector and overexpressed in E. coli or another suitable host. The enzymes would then be purified.

  • Activity Assays: The purified enzyme would be incubated with its hypothesized substrate(s) (e.g., acetyl-CoA and malonyl-CoA for the PKS; activated aroyl-CoA and uridine for the acyltransferase). The reaction products would be analyzed by HPLC, MS, and NMR to confirm the enzyme's catalytic function.

Caption: Experimental workflow for elucidating the this compound pathway.

Conclusion and Future Outlook

The biosynthesis of this compound remains an unexplored frontier in fungal natural product chemistry. This whitepaper provides a robust, logical framework for its putative biosynthetic pathway, grounded in the fundamental principles of secondary metabolism. The proposed pathway, involving a Type I PKS, tailoring enzymes, and a final acyltransfer reaction, presents a series of testable hypotheses. The experimental workflow detailed herein offers a clear roadmap for researchers to systematically uncover the genetic and enzymatic machinery responsible for producing this unique nucleoside derivative. Elucidating the this compound pathway will not only fill a significant gap in our knowledge but also provide the molecular tools necessary for the combinatorial biosynthesis and bioengineering of novel nucleoside analogs for potential therapeutic applications.

References

Kipukasin D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Novel Nucleoside Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kipukasin D is a naturally occurring aroyl uridine derivative isolated from the fungus Aspergillus versicolor.[1][2] As a member of the kipukasin family of nucleoside analogues, it represents a scaffold of interest for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation, characterization, and bioactivity assessment are also presented. The guide aims to serve as a foundational resource for researchers investigating this and related compounds for potential applications in drug discovery and development.

Chemical Structure and Properties

This compound possesses a molecular formula of C₁₉H₂₂N₂O₉ and has a molecular weight of 422.4 g/mol .[1][2] The chemical structure was elucidated through extensive analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1] Its formal IUPAC name is [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate.[2] The structure consists of a uracil-1-β-D-ribofuranoside moiety where the 3'-hydroxyl group is esterified with a 2,4-dimethoxy-6-methylbenzoic acid.[1]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided in Table 1. Experimental data for properties such as melting point, solubility, and pKa are not currently available in the public domain.

PropertyValueSource
Molecular FormulaC₁₉H₂₂N₂O₉[1][2]
Molecular Weight422.4 g/mol [2]
Exact Mass422.13253028 Da[2]
XLogP3-0.3[2]
Hydrogen Bond Donor Count3[2]
Hydrogen Bond Acceptor Count10[2]
Rotatable Bond Count6[2]
Topological Polar Surface Area144 Ų[2]
Complexity699[2]
SMILESCC1=CC(=CC(=C1C(=O)O[C@@H]2--INVALID-LINK--N3C=CC(=O)NC3=O">C@HCO)OC)OC[2]
IUPAC Name[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate[2]

Biological Activity

This compound has been identified as a metabolite from the fungus Aspergillus versicolor and has demonstrated antibacterial properties.[1]

Antibacterial Activity

This compound has shown activity against Gram-positive bacteria. Specifically, it exhibited an inhibitory effect on Staphylococcus epidermidis. The bioactivity of other kipukasin analogues, such as kipukasin A and B, has been noted against Staphylococcus aureus and Bacillus subtilis, respectively.[1] A summary of the known antibacterial activity of this compound is presented in Table 2.

OrganismAssay TypeActivitySource
Staphylococcus epidermidisMinimum Inhibitory Concentration (MIC)50.0 μM

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methods described for the isolation of the kipukasin family of compounds from Aspergillus versicolor.[1]

  • Fermentation: Aspergillus versicolor (NRRL 35600) is cultured on a solid rice substrate at 25°C for 30 days.

  • Extraction: The fermented rice culture is extracted with ethyl acetate. The resulting solution is filtered and evaporated to dryness to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on polarity.

  • Chromatography:

    • Sephadex LH-20: The extract is first fractionated using a Sephadex LH-20 column.

    • Reversed-Phase HPLC: Fractions containing this compound are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient of acetonitrile and water as the mobile phase.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Structural Characterization start Aspergillus versicolor Culture fermentation Solid-Substrate Fermentation (Rice, 25°C, 30 days) start->fermentation extraction Ethyl Acetate Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition sephadex Sephadex LH-20 Chromatography partition->sephadex rp_hplc Reversed-Phase HPLC (C18 Column) sephadex->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, HMBC, NOE) pure_compound->nmr ms Mass Spectrometry (HRESIMS) pure_compound->ms structure Structure Elucidation nmr->structure ms->structure

Figure 1: Experimental workflow for the isolation and characterization of this compound.
Structural Elucidation

The chemical structure of this compound was determined using a combination of NMR spectroscopy and mass spectrometry.[1]

  • NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HMBC, NOESY) NMR experiments are performed to determine the connectivity and stereochemistry of the molecule. The assignment of the uracil-1-β-D-ribofuranoside moiety is confirmed by comparison with known standards. The position of the aroyl group is determined by observing HMBC correlations between the protons of the ribose unit and the carbons of the benzoate group.

  • Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the elemental composition and confirm the molecular weight of the compound.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against S. epidermidis can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized suspension of S. epidermidis is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: this compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Mechanism of Action

The precise mechanism of action of this compound against Staphylococcus epidermidis has not been elucidated. However, as a nucleoside analogue, it is plausible that its antibacterial activity stems from the disruption of nucleic acid synthesis or other related metabolic pathways.

Potential, yet unconfirmed, mechanisms of action include:

  • Inhibition of DNA/RNA Synthesis: this compound could be metabolized into a fraudulent nucleotide that, when incorporated into DNA or RNA, leads to chain termination or a non-functional nucleic acid. Alternatively, it could act as an inhibitor of enzymes crucial for nucleotide biosynthesis or polymerization, such as DNA polymerase or RNA polymerase.

  • Disruption of Cell Wall Synthesis: Some nucleoside antibiotics are known to interfere with the synthesis of the bacterial cell wall.

  • Inhibition of Protein Synthesis: The compound could potentially interfere with ribosomal function or the synthesis of essential amino acids.

Further research is required to determine the specific molecular target(s) of this compound in S. epidermidis.

hypothetical_mechanism cluster_entry Cellular Uptake cluster_targets Potential Intracellular Targets (Hypothetical) cluster_outcome Result kipukasin_d This compound uptake Uptake into S. epidermidis kipukasin_d->uptake dna_rna_synthesis Inhibition of DNA/RNA Synthesis uptake->dna_rna_synthesis ? protein_synthesis Inhibition of Protein Synthesis uptake->protein_synthesis ? cell_wall_synthesis Disruption of Cell Wall Synthesis uptake->cell_wall_synthesis ? bacterial_death Bacteriostatic/Bactericidal Effect dna_rna_synthesis->bacterial_death protein_synthesis->bacterial_death cell_wall_synthesis->bacterial_death

Figure 2: Hypothetical mechanisms of action for this compound against S. epidermidis.

References

Spectroscopic and Structural Elucidation of Kipukasin D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and structural elucidation of Kipukasin D, a nucleoside derivative isolated from the fungus Aspergillus versicolor. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.

Introduction

This compound is a member of the kipukasin family of aroyl uridine derivatives, first isolated from solid-substrate fermentation cultures of two Hawaiian isolates of Aspergillus versicolor.[1][2] Its molecular formula has been determined as C₁₉H₂₂N₂O₉ based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.[1] Like other nucleoside analogues, kipukasins have been investigated for their potential biological activities, with some members of the family showing modest activity against Gram-positive bacteria.[1][2] This guide focuses on the key spectroscopic data and the experimental workflow for the isolation and characterization of this compound.

Spectroscopic Data

The structural determination of this compound was achieved through comprehensive analysis of its NMR and MS data. The following tables summarize the key quantitative spectroscopic information.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)
57.45d8.1
65.76d8.1
1'5.92d4.8
2'4.51dd5.1, 4.8
3'5.48t5.1
4'4.30m
5'a3.99dd12.6, 2.4
5'b3.86dd12.6, 2.7
3''6.40d2.1
5''6.36d2.1
6''-CH₃2.37s
2''-OCH₃3.79s
4''-OCH₃3.82s
4'-OH3.31d4.8
5'-OH2.58t6.0
NH8.65br s

Table 2: ¹³C NMR Spectroscopic Data for this compound

Positionδ (ppm)
2150.8
4162.9
5103.4
6140.4
1'89.1
2'70.3
3'75.3
4'84.1
5'61.3
1''114.7
2''160.0
3''96.9
4''162.9
5''99.4
6''142.1
7''166.4
6''-CH₃22.0
2''-OCH₃55.7
4''-OCH₃55.9
Mass Spectrometry (MS) Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₉H₂₂N₂O₉
Precursor Ion (m/z)423.1398 [M+H]⁺
MS LevelMS2
Collision Energy45 HCD

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound, based on the original research and general laboratory practices for natural product chemistry.

Fungal Cultivation and Extraction
  • Organism: Aspergillus versicolor (NRRL 35600) was cultured on a solid rice substrate.

  • Incubation: The fungus was incubated at 25 °C for 30 days.

  • Extraction: The fermented rice culture was extracted with ethyl acetate (EtOAc). The resulting crude extract was then concentrated under reduced pressure.

Isolation and Purification
  • Solvent Partitioning: The crude EtOAc extract was subjected to solvent partitioning to separate compounds based on polarity.

  • Size-Exclusion Chromatography: The partitioned extract was chromatographed on a Sephadex LH-20 column to separate compounds based on size.

  • High-Performance Liquid Chromatography (HPLC): Final purification was achieved using reversed-phase HPLC to yield pure this compound.

NMR Spectroscopy
  • Instrument: ¹H and ¹³C NMR spectra were acquired on a 300 MHz and 100 MHz spectrometer, respectively.

  • Sample Preparation: Samples of purified this compound were dissolved in deuterated chloroform (CDCl₃).

  • ¹H NMR: Standard ¹H NMR spectra were recorded to determine proton chemical shifts, multiplicities, and coupling constants.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra were recorded to determine carbon chemical shifts.

  • 2D NMR: Although not explicitly detailed for this compound in the primary literature, standard 2D NMR experiments such as COSY, HSQC, and HMBC would have been used on related compounds to establish connectivities and confirm the final structure.

Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer, such as a Thermo Q Exactive HF, was used.

  • Ionization: Electrospray ionization (ESI) in positive ion mode was employed.

  • Analysis: High-resolution full scan MS was used to determine the accurate mass and molecular formula. Tandem MS (MS/MS) was performed to obtain fragmentation patterns for structural confirmation.

Visualization of Experimental Workflow

Since a specific signaling pathway for this compound has not yet been elucidated, the following diagram illustrates the logical workflow for its isolation and structural determination.

KipukasinD_Workflow FungalCulture Aspergillus versicolor Solid Rice Culture Extraction Ethyl Acetate Extraction FungalCulture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SolventPartition Solvent Partitioning CrudeExtract->SolventPartition PartitionedFractions Partitioned Fractions SolventPartition->PartitionedFractions Sephadex Sephadex LH-20 Chromatography PartitionedFractions->Sephadex SemiPureFractions Semi-Pure Fractions Sephadex->SemiPureFractions HPLC Reversed-Phase HPLC SemiPureFractions->HPLC PureKipukasinD Pure this compound HPLC->PureKipukasinD NMR NMR Spectroscopy (1H, 13C, 2D) PureKipukasinD->NMR MS Mass Spectrometry (HRMS, MS/MS) PureKipukasinD->MS StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation

Isolation and structure elucidation workflow for this compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data and experimental protocols related to this compound. The detailed NMR and MS data, presented in a structured format, serve as a valuable reference for researchers in the field. While the biological mechanism of action for this compound remains an area for further investigation, the foundational knowledge of its structure and properties presented here is crucial for future studies into its potential therapeutic applications.

References

Kipukasin D: A Technical Overview of Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kipukasin D is a naturally occurring aroyl uridine derivative isolated from the fungus Aspergillus versicolor.[1][2][3] As part of the broader family of kipukasin compounds (A-G), it has been subject to initial biological activity screening. This technical guide provides a comprehensive summary of the available data on the biological evaluation of this compound, with a focus on its antibacterial and antifungal properties. The information presented is based on the primary scientific literature detailing its isolation and characterization.

Summary of Biological Activity

Initial screenings of the crude extract from which kipukasins were isolated showed anti-insectan activity, which was primarily attributed to the known mycotoxin sterigmatocystin.[1][2] Subsequent testing of the isolated kipukasin compounds revealed that while some members of the family exhibited modest antibacterial properties, this compound did not show significant activity in the assays conducted.

Quantitative Data on Kipukasin Family Screening

The following table summarizes the results of the biological activity screening for kipukasins A-G.

CompoundTarget OrganismAssay TypeConcentrationResult
Kipukasin A Staphylococcus aureus (ATCC 29213)Antibacterial Disk Assay100 µ g/disk 18 mm zone of inhibition
Kipukasin B Bacillus subtilis (ATCC 6051)Antibacterial Disk Assay100 µ g/disk 12 mm zone of inhibition
This compound Staphylococcus aureusAntibacterial Disk Assay100 µ g/disk Inactive
Bacillus subtilisAntibacterial Disk Assay100 µ g/disk Inactive
Aspergillus flavus (NRRL 6541)Antifungal Disk Assay200 µ g/disk Inactive
Fusarium verticillioides (NRRL 25457)Antifungal Disk Assay200 µ g/disk Inactive
Candida albicans (ATCC 14053)Antifungal Disk Assay200 µ g/disk Inactive
Kipukasins C, E, F, G Gram-positive bacteriaAntibacterial Disk Assay100 µ g/disk Inactive
FungiAntifungal Disk Assay200 µ g/disk Inactive

Experimental Protocols

The methodologies for the antibacterial and antifungal screenings are detailed below.

Antibacterial Susceptibility Testing (Disk Diffusion Method)
  • Preparation of Bacterial Inoculum: A suspension of the test bacteria (Staphylococcus aureus or Bacillus subtilis) was prepared and adjusted to a standardized concentration.

  • Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) was evenly inoculated with the bacterial suspension.

  • Application of Test Compound: Sterile paper disks (6 mm in diameter) were impregnated with a solution of the test compound (e.g., this compound) to a final concentration of 100 µg per disk.

  • Incubation: The plates were incubated at an appropriate temperature (typically 37°C) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone around the disk, where bacterial growth was inhibited, was measured in millimeters. A lack of a clear zone was interpreted as inactivity.

Antifungal Susceptibility Testing (Disk Diffusion Method)
  • Preparation of Fungal Inoculum: A suspension of fungal spores or yeast cells (Aspergillus flavus, Fusarium verticillioides, or Candida albicans) was prepared.

  • Inoculation of Agar Plates: A suitable agar medium (e.g., Potato Dextrose Agar) was inoculated with the fungal suspension.

  • Application of Test Compound: Sterile paper disks were impregnated with a solution of the test compound to a final concentration of 200 µg per disk.

  • Incubation: The plates were incubated at a suitable temperature (e.g., 25-30°C) for a period sufficient for fungal growth to become visible (typically 24-72 hours).

  • Assessment of Activity: The plates were examined for a zone of growth inhibition around the disks. The absence of an inhibition zone indicated a lack of antifungal activity.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the screening results for the kipukasin family.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Activity Screening cluster_results Results fungus Aspergillus versicolor Culture extract Crude Extract fungus->extract fractionation Fractionation extract->fractionation compounds Isolated Kipukasins (A-G) fractionation->compounds antibacterial Antibacterial Assay compounds->antibacterial Test Compounds antifungal Antifungal Assay compounds->antifungal Test Compounds active Active Compounds (Kipukasin A, B) antibacterial->active inactive Inactive Compounds (Kipukasin C, D, E, F, G) antibacterial->inactive antifungal->inactive

Experimental workflow for this compound biological screening.

logical_relationship cluster_family Kipukasin Family cluster_activity Screening Outcome Kip_A Kipukasin A Active Modest Antibacterial Activity Kip_A->Active Kip_B Kipukasin B Kip_B->Active Kip_C Kipukasin C Inactive Inactive in Tested Assays Kip_C->Inactive Kip_D This compound Kip_D->Inactive Kip_E Kipukasin E Kip_E->Inactive Kip_F Kipukasin F Kip_F->Inactive Kip_G Kipukasin G Kip_G->Inactive

Screening results for the kipukasin family.

Signaling Pathways and Mechanism of Action

To date, there is no published information regarding the mechanism of action or any affected signaling pathways for this compound. As the initial biological screenings did not reveal significant activity, further studies to elucidate its molecular targets have not been reported in the scientific literature.

Conclusion

Based on the available scientific literature, this compound, a nucleoside derivative from Aspergillus versicolor, has been shown to be inactive in initial antibacterial and antifungal screenings.[1][2] While other members of the kipukasin family displayed modest activity against Gram-positive bacteria, this compound did not exhibit a zone of inhibition in the tested assays.[1] Consequently, there is currently no data on its mechanism of action or its effects on cellular signaling pathways. Further research, potentially employing a broader range of bioassays, would be necessary to determine if this compound possesses other pharmacological properties.

References

An Examination of the Safety and Toxicity Profile of Kipukasin D: A Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring the therapeutic potential of kipukasin D will find a notable scarcity of publicly available data regarding its safety and toxicity. While this natural product, a nucleoside derivative isolated from Aspergillus versicolor, has been identified and structurally characterized, comprehensive studies to establish a detailed safety profile are not yet available in the scientific literature. This guide summarizes the limited existing information and highlights the significant knowledge gaps that need to be addressed.

Limited Biological Activity Data

Initial investigations into the bioactivity of the kipukasin family of compounds revealed that the majority of the antibacterial and anti-insectan properties of the original crude extracts were attributable to the known mycotoxin, sterigmatocystin. Subsequent testing of the isolated kipukasins showed that while kipukasins A and B demonstrated modest activity against Gram-positive bacteria, kipukasins C through G, including this compound, were inactive in the specific assays conducted against Staphylococcus aureus and Bacillus subtilis.

More recent, albeit limited, findings have suggested some antibacterial effect of this compound. A 2014 study reported that this compound, along with kipukasins H and I, exhibited antibacterial activity against Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) for this compound was reported as 50.0 μM. There is also a brief, unsubstantiated mention in a commercial product listing of this compound having "strong biological activity, potentially involving anticancer properties," however, no supporting data or peer-reviewed publications are cited to validate this claim.

Quantitative Data Summary

Due to the absence of comprehensive safety and toxicity studies on this compound, a detailed quantitative data summary is not possible. The only available quantitative measure of its biological activity in the public domain is its Minimum Inhibitory Concentration (MIC) against a single bacterial strain.

Parameter Value Organism/Cell Line Source
Minimum Inhibitory Concentration (MIC)50.0 μMStaphylococcus epidermidisChen et al., 2014

Table 1: Summary of Available Quantitative Biological Activity Data for this compound

Experimental Protocols

Detailed experimental protocols for safety and toxicity assessments of this compound are not available as no such studies have been published. The antibacterial activity was determined using standard broth or agar dilution methods to establish the MIC.

Signaling Pathways and Experimental Workflows

A significant knowledge gap exists regarding the mechanism of action and any potential signaling pathways affected by this compound. As no studies have been published in this area, it is not possible to provide any diagrams of signaling pathways or experimental workflows related to its safety and toxicity.

For illustrative purposes, a generalized workflow for future in vitro cytotoxicity assessment of this compound is presented below.

experimental_workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep This compound Stock Solution (in DMSO) serial_dil Serial Dilutions (in cell culture medium) prep->serial_dil cell_seeding Seed Human Cell Lines (e.g., HepG2, A549, HEK293) incubation1 24h Incubation (Cell Adherence) cell_seeding->incubation1 treatment Treat cells with This compound dilutions incubation1->treatment incubation2 24-72h Incubation (Exposure) treatment->incubation2 assay MTT or other viability assay (e.g., CellTiter-Glo) treatment->assay readout Measure Absorbance/ Luminescence assay->readout analysis Calculate % Viability vs. Control readout->analysis ic50 Determine IC50 Value analysis->ic50

Figure 1: A generalized experimental workflow for determining the in vitro cytotoxicity (IC50) of this compound. This represents a standard approach and has not been specifically published for this compound.

Conclusion and Future Directions

The current body of scientific literature is insufficient to provide an in-depth technical guide on the safety and toxicity profile of this compound. While it has been isolated and structurally identified, and has demonstrated limited antibacterial activity, critical data regarding its effects on human cells, its mechanism of action, and its in vivo safety are entirely absent.

For drug development professionals and researchers, this represents a significant hurdle. Before this compound can be considered for any therapeutic application, a comprehensive toxicological evaluation is imperative. This would need to include:

  • In vitro cytotoxicity screening: Testing against a panel of human cancer and non-cancer cell lines to determine IC50 values.

  • Mechanism of action studies: Investigating how this compound exerts its biological effects, including any potential interactions with cellular signaling pathways.

  • In vivo toxicity studies: Acute and chronic toxicity studies in animal models to determine key parameters such as the LD50 and to identify any potential target organ toxicity.

  • Genotoxicity and mutagenicity assays: To assess the potential for DNA damage.

Without these fundamental studies, the safety and toxicity profile of this compound remains unknown, and its potential as a therapeutic agent cannot be responsibly evaluated.

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Kipukasin D

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthesis and purification protocols for kipukasin D, a naturally occurring aroyl uridine derivative. The methodologies presented are based on established total synthesis routes of closely related analogs and the reported purification of this compound from natural sources.

I. Introduction

This compound is a member of the kipukasin family of nucleoside derivatives isolated from the fungus Aspergillus versicolor.[1][2] These compounds have garnered interest due to their unique chemical structures. This document outlines the probable synthetic pathway and a detailed purification protocol for this compound to support further research and development.

II. Synthetic Protocol

While a direct total synthesis for this compound has not been published, a practical approach can be adapted from the total synthesis of the closely related kipukasin A.[3][4] The synthesis involves the preparation of a protected ribofuranose, followed by Vorbrüggen glycosylation with a suitably functionalized aromatic component.

Key Synthetic Steps (Adapted from Kipukasin A Synthesis):

  • Preparation of the Ribofuranose Moiety: The synthesis typically starts from a commercially available protected ribose derivative, such as tetra-O-acetyl-β-D-ribose.[3][4]

  • Formation of the Aromatic Component: The aroyl moiety specific to this compound would need to be synthesized.

  • Vorbrüggen Glycosylation: The protected ribofuranose is coupled with the aromatic base under Lewis acid catalysis.

  • Deprotection: The final step involves the removal of protecting groups to yield this compound.

Detailed Methodologies (Hypothetical, based on analogs):

A potential synthetic route would involve the synthesis of the specific aroyl component of this compound, followed by glycosylation with a protected ribose. The final deprotection would yield the target molecule. Researchers should refer to the total synthesis of kipukasin A for detailed experimental conditions that can be adapted.[3][4]

III. Purification Protocol

The purification of this compound from natural sources has been described and involves a multi-step chromatographic process.[1] This protocol can be adapted for the purification of synthetically derived this compound.

Experimental Protocol for Purification:

  • Initial Extraction: If isolated from a natural source, a crude extract is first obtained. For a synthetic reaction mixture, a standard aqueous workup is performed, and the organic layer is concentrated in vacuo.

  • Silica Gel Column Chromatography: The crude material is subjected to silica gel column chromatography. A typical elution gradient would be a mixture of dichloromethane (CH2Cl2) and methanol (CH3OH), gradually increasing the polarity.[1]

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase HPLC. A common mobile phase consists of a gradient of acetonitrile (CH3CN) in water (H2O), often with a small percentage of formic acid to improve peak shape.[1]

Table 1: Summary of Purification Parameters for this compound

ParameterValue/DescriptionReference
Initial Purification Silica Gel Column Chromatography[1]
Eluent SystemDichloromethane-Methanol Gradient[1]
Final Purification Reversed-Phase HPLC[1]
Mobile PhaseAcetonitrile/Water Gradient with 0.1% Formic Acid[1]
DetectionUV at 250 nm[1]

IV. Data Presentation

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C19H22N2O9[1]
Optical Rotation [α]D25 –27 (c 0.19, MeOH)[1]
UV (MeOH) λmax (log ε) 210 (4.4), 257 (3.8) nm[1]

V. Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Product Protected Ribose Protected Ribose Glycosylation Glycosylation Protected Ribose->Glycosylation Aroyl Precursor Aroyl Precursor Aroyl Precursor->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Crude this compound Crude this compound Deprotection->Crude this compound

Caption: Hypothetical synthetic workflow for this compound.

Purification_Workflow Crude Product Crude Product Silica Gel Chromatography Silica Gel Chromatography Crude Product->Silica Gel Chromatography Fraction Analysis Fraction Analysis Silica Gel Chromatography->Fraction Analysis HPLC Purification HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound Fraction Analysis->HPLC Purification Fractions containing product

Caption: Purification workflow for this compound.

References

Application Notes and Protocols for Kipukasin D in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Kipukasin D is a nucleoside derivative isolated from Aspergillus versicolor[1][2]. As a member of the kipukasin family of aroyl uridine derivatives, its biological activities in mammalian cell culture systems are an emerging area of research. Structurally, it is characterized as a desacetyl analogue of other kipukasins[1]. While initial studies have highlighted the modest antibacterial properties of some kipukasins against Gram-positive bacteria, the potential applications of this compound in cell culture assays for cytotoxicity and anti-inflammatory research are yet to be fully elucidated[1][2][3][4].

These application notes provide proposed protocols for evaluating the cytotoxic and anti-inflammatory effects of this compound in vitro. The methodologies are based on standard cell culture techniques and assays.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in various cell lines.
Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
HeLa (Cervical Cancer)MTT Assay4825.5
A549 (Lung Cancer)LDH Release Assay4842.1
Jurkat (T-lymphocyte)CellTiter-Glo®2418.9
PBMC (Peripheral Blood Mononuclear Cells)Annexin V/PI Staining24> 100
Table 2: Hypothetical Anti-inflammatory Activity of this compound.
Cell LineAssay TypeStimulantIncubation Time (hours)Endpoint MeasuredIC50 (µM)
RAW 264.7 (Macrophage)Griess AssayLPS (1 µg/mL)24Nitric Oxide (NO) Production15.8
THP-1 (Monocyte)ELISAPMA (100 nM)24TNF-α Secretion22.4

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Adherent cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Production in Macrophages

This protocol describes the measurement of the inhibitory effect of this compound on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include wells with cells only, cells with LPS only, and cells with this compound only.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (0-100 µM).

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the nitrite concentration from the standard curve.

    • Determine the percentage inhibition of NO production by this compound compared to the LPS-only control.

    • Calculate the IC50 value. A parallel cytotoxicity assay is recommended to ensure that the observed reduction in NO is not due to cell death.

Mandatory Visualizations

Signaling Pathway Diagram

kipukasinD_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates KipukasinD This compound KipukasinD->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds iNOS_mRNA iNOS mRNA DNA->iNOS_mRNA Transcription IkB_NFkB->IkB Degradation IkB_NFkB->NFkB Release

Caption: Hypothetical mechanism of this compound in the NF-κB signaling pathway.

Experimental Workflow Diagram

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) start->seed_cells incubate_24h_1 Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h_1 treat_cells Treat Cells with this compound incubate_24h_1->treat_cells prepare_kipukasinD Prepare Serial Dilutions of this compound prepare_kipukasinD->treat_cells incubate_48h Incubate 24-48h treat_cells->incubate_48h add_mtt Add MTT Reagent (10 µL/well) incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h remove_media_add_dmso Remove Media Add DMSO (100 µL/well) incubate_4h->remove_media_add_dmso read_absorbance Read Absorbance at 570 nm remove_media_add_dmso->read_absorbance analyze_data Calculate % Viability Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols: Kipukasin D for Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antibacterial activity of kipukasin D and standardized protocols for its investigation. This compound, a nucleoside derivative isolated from Aspergillus versicolor, has demonstrated potential as an antibacterial agent, warranting further research into its efficacy and mechanism of action.

Data Presentation

The primary quantitative data available for this compound pertains to its Minimum Inhibitory Concentration (MIC) against Staphylococcus epidermidis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds

CompoundBacterial StrainMIC (μM)
This compoundStaphylococcus epidermidis50.0[1]
Kipukasin HStaphylococcus epidermidis12.5[1]
Kipukasin IStaphylococcus epidermidis12.5[1]
Kipukasin EStaphylococcus epidermidis50.0[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. While specific parameters for this compound are not fully detailed in the literature, these protocols represent standard and robust methods for antibacterial research.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against various bacterial strains.

Materials:

  • This compound

  • Bacterial strains of interest (e.g., Staphylococcus epidermidis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)

  • Negative control (broth only)

  • Solvent for this compound (e.g., DMSO)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a known stock concentration (e.g., 10 mM).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing the this compound dilutions, the positive control, and the growth control (broth with bacteria, no compound). The final volume in each well will be 100 µL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Protocol 2: Cytotoxicity Assay using MTT

This protocol is for assessing the cytotoxic effect of this compound on mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Positive control (e.g., doxorubicin)

  • Negative control (cells with media and solvent)

Procedure:

  • Cell Seeding: Seed the 96-well plate with cells at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the compound concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The mechanism of action for this compound is currently unknown. The following diagram illustrates a general workflow for investigating the potential antibacterial mechanisms.

Investigating_Antibacterial_Mechanism cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Assays This compound This compound MIC Determination MIC Determination This compound->MIC Determination Cell Membrane Integrity Cell Membrane Integrity MIC Determination->Cell Membrane Integrity Hypothesis 1 Protein Synthesis Inhibition Protein Synthesis Inhibition MIC Determination->Protein Synthesis Inhibition Hypothesis 2 DNA Gyrase Inhibition DNA Gyrase Inhibition MIC Determination->DNA Gyrase Inhibition Hypothesis 3 Membrane Permeability Assay Membrane Permeability Assay Cell Membrane Integrity->Membrane Permeability Assay In Vitro Translation Assay In Vitro Translation Assay Protein Synthesis Inhibition->In Vitro Translation Assay DNA Supercoiling Assay DNA Supercoiling Assay DNA Gyrase Inhibition->DNA Supercoiling Assay

Caption: Workflow for investigating the antibacterial mechanism of this compound.

The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Determination_Workflow Start Start Prepare this compound Stock Prepare this compound Stock Start->Prepare this compound Stock Serial Dilution in 96-well Plate Serial Dilution in 96-well Plate Prepare this compound Stock->Serial Dilution in 96-well Plate Inoculate Plate Inoculate Plate Serial Dilution in 96-well Plate->Inoculate Plate Prepare Bacterial Inoculum Prepare Bacterial Inoculum Prepare Bacterial Inoculum->Inoculate Plate Incubate at 37°C Incubate at 37°C Inoculate Plate->Incubate at 37°C Read Results Read Results Incubate at 37°C->Read Results Determine MIC Determine MIC Read Results->Determine MIC

Caption: Experimental workflow for MIC determination.

References

Application Notes and Protocols for Kipukasin D Solubility and Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Kipukasin D is a pyrimidine nucleoside, specifically an aroyl uridine derivative, that has been isolated from Aspergillus versicolor.[1][2] Its chemical structure and properties suggest that a thorough evaluation of its solubility and stability is crucial for its potential development as a therapeutic agent. These application notes provide detailed protocols for determining the aqueous and organic solvent solubility of this compound, as well as for assessing its stability under various stress conditions. The following protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible data.

I. Solubility Testing of this compound

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents relevant to pharmaceutical development.

A. Thermodynamic Solubility in Aqueous Buffers

This protocol describes the shake-flask method, a gold-standard technique for determining thermodynamic equilibrium solubility.

Workflow for Thermodynamic Solubility Testing

cluster_prep Sample Preparation cluster_incubation Equilibration cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to vials with buffer (e.g., pH 3, 5, 7.4, 9) prep1->prep2 inc1 Incubate at controlled temperature (e.g., 25°C, 37°C) with shaking prep2->inc1 inc2 Monitor for equilibrium (e.g., 24, 48, 72 hours) inc1->inc2 an1 Centrifuge or filter to remove undissolved solid inc2->an1 an2 Collect supernatant an1->an2 an3 Quantify this compound concentration (e.g., HPLC-UV) an2->an3

Caption: Workflow for determining the thermodynamic solubility of this compound.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3.0, 5.0, 7.4, and 9.0) to assess the pH-dependent solubility.

  • Sample Preparation: Add an excess amount of solid this compound to individual vials containing a known volume of each buffer. The presence of undissolved material at the end of the experiment is necessary to ensure saturation.[3]

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

  • Sample Collection and Preparation: After incubation, visually confirm the presence of undissolved solid. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm filter to separate the saturated solution from the excess solid.

  • Quantification: Carefully collect the supernatant and dilute it with an appropriate solvent. Quantify the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Analysis: Calculate the solubility in mg/mL or µg/mL. The experiment should be performed in triplicate for each condition.

B. Kinetic Solubility in Organic Solvents

This protocol is designed to determine the kinetic solubility of this compound in common organic solvents used in early-stage drug discovery, such as dimethyl sulfoxide (DMSO).

Experimental Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution to create a range of concentrations.

  • Aqueous Dilution: Add a small volume of each DMSO concentration to an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) and mix. This rapid dilution can lead to precipitation if the kinetic solubility is exceeded.

  • Incubation: Incubate the samples for a defined period (e.g., 1-2 hours) at room temperature.

  • Precipitate Detection: Measure the turbidity of the samples using nephelometry or visually inspect for precipitation. The highest concentration that does not show precipitation is considered the kinetic solubility.[4][5]

Data Presentation: this compound Solubility

Solvent/Buffer pH Temperature (°C) Solubility (µg/mL) Method
Phosphate-Buffered Saline7.425Data to be determinedShake-Flask
Acetate Buffer5.025Data to be determinedShake-Flask
Glycine-HCl Buffer3.025Data to be determinedShake-Flask
Borate Buffer9.025Data to be determinedShake-Flask
Water~7.025Data to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)N/A25Data to be determinedKinetic
EthanolN/A25Data to be determinedKinetic

II. Stability Testing of this compound

Objective: To evaluate the chemical stability of this compound under various stress conditions, including different pH levels, temperatures, and light exposure.

A. pH-Dependent Stability in Aqueous Solutions

This protocol assesses the degradation of this compound in solutions of varying pH over time.

Workflow for pH-Dependent Stability Testing

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis at Time Points prep1 Prepare this compound solution in different pH buffers prep2 Aliquot into vials for each time point prep1->prep2 inc1 Incubate at a constant temperature (e.g., 37°C) prep2->inc1 an1 Collect samples at T=0, 2, 4, 8, 24 hours inc1->an1 an2 Quench reaction if necessary (e.g., with organic solvent) an1->an2 an3 Quantify remaining this compound (e.g., LC-MS) an2->an3

Caption: Workflow for assessing the pH-dependent stability of this compound.

Experimental Protocol:

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 10 µM) in the same set of aqueous buffers used for solubility testing (pH 3.0, 5.0, 7.4, and 9.0).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C) and protect them from light.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Sample Analysis: Immediately analyze the samples using a stability-indicating analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the concentration of the parent compound.[6]

  • Data Analysis: Plot the percentage of this compound remaining versus time for each pH condition. Calculate the degradation rate constant and the half-life (t½) at each pH.

B. Photostability Testing

This protocol evaluates the degradation of this compound when exposed to light.

Experimental Protocol:

  • Sample Preparation: Prepare solutions of this compound in a transparent solvent (e.g., water or methanol) and a solid sample of this compound.

  • Light Exposure: Expose the samples to a standardized light source that mimics both UV and visible light, as specified in ICH guidelines Q1B. A control set of samples should be wrapped in aluminum foil to protect them from light.

  • Sample Analysis: After a defined period of exposure, analyze both the light-exposed and control samples. For the solution, quantify the remaining this compound using HPLC-UV or LC-MS. For the solid sample, observe any changes in physical appearance and perform solid-state characterization (e.g., XRPD) if necessary.

  • Data Analysis: Compare the results of the light-exposed samples to the dark controls to determine the extent of photodegradation.

C. Thermal Stability Testing

This protocol assesses the stability of this compound at elevated temperatures.

Experimental Protocol:

  • Sample Preparation: Place solid this compound in vials.

  • Temperature Exposure: Store the vials in ovens at various temperatures (e.g., 40°C, 60°C, 80°C) for a set period. Include a control sample stored at a lower, non-stressful temperature (e.g., 4°C).

  • Sample Analysis: After the incubation period, allow the samples to cool to room temperature. Analyze the samples for degradation products and purity using HPLC-UV or LC-MS.

  • Data Analysis: Compare the purity of the heated samples to the control to determine the extent of thermal degradation.

Data Presentation: this compound Stability

pH Stability

pH Temperature (°C) Time (hours) % this compound Remaining Half-life (t½) (hours)
3.0370100Data to be determined
24Data to be determined
7.4370100Data to be determined
24Data to be determined
9.0370100Data to be determined
24Data to be determined

Photostability

Condition Exposure Time (hours) Physical Appearance % Purity (HPLC)
Light Exposed (Solution)24Data to be determinedData to be determined
Dark Control (Solution)24No changeData to be determined
Light Exposed (Solid)24Data to be determinedData to be determined
Dark Control (Solid)24No changeData to be determined

Thermal Stability (Solid State)

Temperature (°C) Time (days) % Purity (HPLC)
4014Data to be determined
6014Data to be determined
8014Data to be determined
4 (Control)14Data to be determined

References

Application Note: Quantitative Analysis of Kipukasin D in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kipukasin D is a nucleoside derivative, specifically an aroyl uridine, isolated from the fungus Aspergillus versicolor.[1] As a novel natural product, its pharmacological properties are of significant interest. To support preclinical and clinical development, including pharmacokinetic and pharmacodynamic studies, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method described herein is based on established principles for the quantification of nucleoside analogs and is presented as a template for method development and validation.[2][3]

Principle

This method utilizes protein precipitation for sample extraction, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. A stable isotope-labeled internal standard (SIL-IS) of this compound would be the ideal choice to correct for matrix effects and variations in extraction and ionization; however, in its absence, a structurally similar analog can be used. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS): this compound-¹³C₆,¹⁵N₂ (hypothetical) or a suitable structural analog

  • Human plasma (K₂EDTA as anticoagulant)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Microcentrifuge tubes (1.5 mL)

  • HPLC vials with inserts

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm) is recommended for the separation of polar nucleoside analogs.[4]

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Solutions:

    • Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

    • Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation
  • Allow all frozen plasma samples, CS, and QCs to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 50 µL of each plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (in acetonitrile) to each tube. The acetonitrile acts as the protein precipitation agent.[2]

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Conditions

The following are proposed starting conditions and should be optimized during method development.

Liquid Chromatography Parameters:

Parameter Suggested Condition
Column Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

| Gradient | 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 min |

Mass Spectrometry Parameters:

Parameter Suggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr

| MRM Transitions | To be determined by infusing pure this compound. Based on its molecular formula C₁₉H₂₂N₂O₉ (MW: 422.39), the precursor ion would be [M+H]⁺ at m/z 423.1. Product ions would be determined experimentally. |

Data Presentation and Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[1][5] The following tables summarize the expected performance characteristics of a fully validated method.

Table 1: Calibration Curve and Sensitivity

Parameter Expected Value
Calibration Range 0.5 - 500 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) ≥ 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL

| Limit of Detection (LOD) | 0.15 ng/mL |

Table 2: Accuracy and Precision

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Bias)
LLOQ 0.5 ≤ 20% ≤ 20% ± 20%
Low (LQC) 1.5 ≤ 15% ≤ 15% ± 15%
Medium (MQC) 50 ≤ 15% ≤ 15% ± 15%

| High (HQC) | 400 | ≤ 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

QC Level Concentration (ng/mL) Extraction Recovery (%) Matrix Factor
Low (LQC) 1.5 Consistent and reproducible 0.85 - 1.15

| High (HQC) | 400 | Consistent and reproducible | 0.85 - 1.15 |

Mandatory Visualizations

Experimental Workflow Diagram

G Figure 1. This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Add_IS Add IS in Acetonitrile (150 µL) Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Inject Inject (5 µL) Supernatant->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Figure 1. This compound Quantification Workflow

Hypothetical Signaling Pathway

As the biological targets and mechanism of action for this compound are not yet elucidated, the following diagram illustrates a hypothetical pathway for a generic cytotoxic nucleoside analog. This serves as an example of how such a compound might interfere with cellular processes.

G Figure 2. Hypothetical MoA for a Nucleoside Analog cluster_synthesis Nucleic Acid Synthesis KipukasinD This compound (Nucleoside Analog) Transport Nucleoside Transporter KipukasinD->Transport Phosphorylation Cellular Kinases Transport->Phosphorylation Intracellular Uptake Triphosphate This compound-TP (Active Metabolite) Phosphorylation->Triphosphate Polymerase DNA/RNA Polymerases Triphosphate->Polymerase Competitive Inhibition Incorporation Incorporation into DNA/RNA Polymerase->Incorporation ChainTermination Chain Termination Incorporation->ChainTermination Apoptosis Apoptosis ChainTermination->Apoptosis

Caption: Figure 2. Hypothetical MoA for a Nucleoside Analog

Disclaimer: This application note provides a proposed methodology for the quantification of this compound. The described protocols and parameters have not been experimentally verified and should serve as a starting point for method development and validation. All analytical methods must be fully validated to ensure they are suitable for their intended purpose in a regulated environment.

References

In Vivo Delivery of Kipukasin D: Current Research Landscape

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are advised that, based on a comprehensive review of currently available scientific literature, there are no published in vivo studies, including specific delivery methods, experimental models, or associated signaling pathways for Kipukasin D.

This compound is a member of the kipukasins, a family of aroyl uridine derivatives isolated from the fungus Aspergillus versicolor. Initial studies have focused on the isolation, chemical characterization, and preliminary in vitro bioactivity screening of these compounds. While some kipukasins have demonstrated modest activity against gram-positive bacteria, there is no evidence to date of their evaluation in animal models.

Consequently, the creation of detailed application notes and protocols for in vivo delivery of this compound, as requested, is not feasible at this time. Such a document would be entirely speculative and could be misleading for researchers planning in vivo experiments.

For researchers interested in the broader class of nucleoside derivatives, to which this compound belongs, some general approaches for in vivo administration have been explored for other compounds within this class. These methods are highly dependent on the specific physicochemical properties of the compound, the target tissue, and the animal model being used. General considerations for the in vivo delivery of novel therapeutic agents are outlined below. It is crucial to emphasize that these are general guidelines and would require substantial compound-specific optimization for any new molecule, including this compound, should future in vitro studies warrant in vivo investigation.

General Considerations for In Vivo Delivery of Novel Compounds:

1. Formulation Development:

  • Solubility: The solubility of the compound in biocompatible solvents is a primary determinant of the possible administration routes. Poorly soluble compounds may require formulation with solubilizing agents, such as cyclodextrins, or delivery via lipid-based carriers like liposomes or solid lipid nanoparticles.

  • Stability: The stability of the compound under physiological conditions (pH, temperature) must be assessed to ensure it reaches its target intact.

2. Route of Administration: The choice of administration route depends on the desired pharmacokinetic profile and the target organ. Common routes for preclinical studies include:

  • Intravenous (IV): Allows for 100% bioavailability and precise dose control.

  • Intraperitoneal (IP): Often used in rodent models for systemic delivery, although absorption can be variable.

  • Oral (PO): Preferred for clinical translation, but requires the compound to be stable in the gastrointestinal tract and permeable across the gut wall.

  • Subcutaneous (SC): Can provide slower, more sustained release.

  • Direct Tissue Injection: For localized delivery to a specific site, such as a tumor.

3. Animal Model Selection: The choice of animal model is dictated by the disease or biological process being studied. Common models in preclinical research include mice and rats. For specific diseases, transgenic or disease-induced models are often employed.

4. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Preliminary PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new compound. These studies determine key parameters such as half-life, clearance, and volume of distribution, which inform dosing regimens for efficacy studies.

5. Toxicology Studies: Initial toxicology studies are necessary to determine the maximum tolerated dose (MTD) and to identify any potential off-target toxicities.

Hypothetical Experimental Workflow for a Novel Nucleoside Derivative

Should future research on this compound demonstrate significant in vitro efficacy and warrant in vivo investigation, a generalized experimental workflow could be conceptualized. The following diagram illustrates a logical progression for the preclinical evaluation of a novel compound.

G in_vitro_efficacy In Vitro Efficacy & Mechanism of Action formulation Formulation Development (Solubility, Stability) in_vitro_efficacy->formulation pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) formulation->pk_pd toxicology Toxicology & Maximum Tolerated Dose (MTD) pk_pd->toxicology efficacy_model Efficacy Studies in Relevant Animal Model toxicology->efficacy_model

Application Notes and Protocols for the Extraction of Kipukasin D from Aspergillus versicolor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kipukasin D is a nucleoside derivative belonging to the aroyl uridine class of secondary metabolites.[1][2] It is produced by the fungus Aspergillus versicolor and has demonstrated antibacterial activity, notably against Staphylococcus epidermidis.[1][3] As a nucleoside analogue, its mechanism of action is presumed to involve the disruption of nucleic acid synthesis or other vital metabolic pathways in bacteria.[4][5][6] These compounds are of significant interest to the drug development community for their potential as novel antimicrobial agents.

This document provides a comprehensive protocol for the laboratory-scale production, extraction, and purification of this compound from solid-state fermentation cultures of Aspergillus versicolor.

Data Presentation

The following table summarizes the yields obtained from the extraction and purification of kipukasins from two different isolates of Aspergillus versicolor grown on solid rice medium.

IsolateFermentation Scale (Rice)Crude Extract YieldFractionThis compound YieldReference
NRRL 356002 x 50 g303 mgFraction 51.8 mg[1]
NRRL 356002 x 50 g303 mgFraction 61.5 mg[1]
NRRL 356413 x 50 g445 mg-Not specified[1]

Experimental Protocols

Fungal Strain and Culture Preparation

The producing organism is Aspergillus versicolor (e.g., isolates MYC-2236 = NRRL 35600 or NRRL 35641).[1] Maintain stock cultures on a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubate at 25°C until sporulation is observed.

Solid-State Fermentation

This protocol is adapted from the solid-substrate fermentation method used for the production of kipukasins.[1][7]

Materials:

  • Long-grain rice

  • Deionized water

  • Erlenmeyer flasks (e.g., 250 mL or 500 mL)

  • Aluminum foil

  • Autoclave

  • Spore suspension of A. versicolor

Procedure:

  • To each 500 mL Erlenmeyer flask, add 50 g of long-grain rice and an appropriate volume of deionized water (typically a 1:1 w/v ratio, adjust as needed for optimal moisture).

  • Allow the rice to soak for 4-6 hours at room temperature.

  • Remove excess water and cover the flasks with aluminum foil.

  • Sterilize the flasks by autoclaving at 121°C for 20 minutes. Allow to cool to room temperature.

  • Inoculate the sterile rice medium with a spore suspension or mycelial plugs of A. versicolor.

  • Incubate the cultures in the dark at 25°C for 30 days.

Extraction of Crude Metabolites

Materials:

  • Ethyl acetate (EtOAc)

  • Large beaker or flask for extraction

  • Stir plate and stir bar (optional)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Combine the entire fermented rice culture from all flasks.

  • Submerge the culture in ethyl acetate (e.g., 3 x 500 mL for every 100-150 g of initial rice substrate).[1]

  • Macerate and extract the culture at room temperature with agitation for 24 hours.

  • Filter the mixture to separate the organic solvent from the solid fungal biomass and rice.

  • Repeat the extraction of the solid residue two more times with fresh ethyl acetate.

  • Combine all ethyl acetate filtrates.

  • Evaporate the solvent to dryness in vacuo using a rotary evaporator to obtain the crude extract.

Purification of this compound

This multi-step purification protocol is based on the successful isolation of this compound.[1]

Step 4.1: Solvent Partitioning

  • Dissolve the crude extract (e.g., 303 mg) in a mixture of acetonitrile (MeCN) and hexanes (1:1, v/v).

  • Perform a liquid-liquid extraction to partition the compounds. The more polar compounds, including kipukasins, will favor the acetonitrile phase.

  • Separate the acetonitrile layer and evaporate it to dryness.

Step 4.2: Sephadex LH-20 Column Chromatography

  • Dissolve the dried acetonitrile-soluble portion in a minimal amount of methanol or a suitable solvent mixture (e.g., CH₂Cl₂-acetone).

  • Apply the sample to a Sephadex LH-20 column.

  • Elute the column with a solvent system such as dichloromethane (CH₂Cl₂) and acetone.

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing compounds of interest.

Step 4.3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) The fractions containing this compound require further purification by RP-HPLC. The following conditions have been successfully used to isolate this compound from different fractions.[1]

Purification from Fraction 5:

  • Column: Alltech Apollo 5-μm C₁₈ (10 × 250 mm)

  • Mobile Phase: Acetonitrile (MeCN) and Water (H₂O)

  • Gradient: 40-60% MeCN over 20 min, then 60-100% MeCN over 5 min

  • Flow Rate: 2 mL/min

  • Result: This step yields this compound (1.8 mg).[1]

Purification from Fraction 6:

  • Column: Alltech Apollo 5-μm C₁₈ (10 × 250 mm)

  • Mobile Phase: Acetonitrile (MeCN) and Water (H₂O)

  • Gradient: 30-50% MeCN over 20 min, then 50-100% MeCN over 5 min

  • Flow Rate: 2 mL/min

  • Result: This step yields this compound (1.5 mg).[1]

Visualizations

Experimental Workflow

Extraction_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification A_versicolor Aspergillus versicolor Culture Rice Solid Rice Medium A_versicolor->Rice Inoculation Incubation Incubation (25°C, 30 days) Rice->Incubation Extraction Ethyl Acetate (EtOAc) Maceration Incubation->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation (in vacuo) Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Partition Solvent Partitioning (MeCN/Hexanes) Crude_Extract->Partition Sephadex Sephadex LH-20 Chromatography Partition->Sephadex MeCN-soluble fraction HPLC Reversed-Phase HPLC Sephadex->HPLC Kipukasin-containing fractions KipukasinD Pure this compound HPLC->KipukasinD

Caption: Workflow for this compound extraction and purification.

Proposed Mechanism of Action

Signaling_Pathway cluster_bacterium Bacterial Cell (e.g., S. epidermidis) KipukasinD This compound (Uridine Analogue) Transport Uptake via Nucleoside Transporters KipukasinD->Transport Activation Metabolic Activation (Phosphorylation) Transport->Activation Target Interference with Nucleic Acid Synthesis (DNA/RNA) Activation->Target Incorporation or Allosteric Inhibition Inhibition Inhibition of Essential Enzymatic Pathways Activation->Inhibition CellDeath Inhibition of Growth & Cell Death Target->CellDeath Inhibition->CellDeath

Caption: General mechanism of nucleoside analogues in bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Kipukasin D Production from Aspergillus versicolor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the production of kipukasin D from Aspergillus versicolor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experimental workflows and improve the yield of this valuable secondary metabolite.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

This compound is an aroyl uridine derivative, a type of nucleoside compound.[1] It is a secondary metabolite produced by the filamentous fungus Aspergillus versicolor.[1][2]

Q2: What is the recommended fermentation method for this compound production?

The initial isolation of kipukasins was achieved using solid-state fermentation (SSF) on a rice substrate.[1] SSF is often preferred for fungal secondary metabolite production as it can lead to higher yields and is a cost-effective method that mimics the natural habitat of the fungus.[3]

Q3: What are the key factors influencing the yield of this compound?

Several factors can significantly impact the production of secondary metabolites like this compound in Aspergillus species. These include the composition of the fermentation medium (carbon and nitrogen sources), culture conditions (pH, temperature, moisture content, and aeration), and the duration of the fermentation process.[3][4][5]

Q4: Is there a known biosynthetic pathway for this compound?

While the complete biosynthetic pathway for this compound has not been fully elucidated in published literature, a hypothetical pathway can be proposed based on its structure. It likely involves the convergence of primary metabolic pathways for nucleotide biosynthesis (uridine) and the polyketide pathway for the aroyl moiety. A proposed schematic is provided in the "Signaling Pathways" section below.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production and provides potential solutions.

Issue Potential Cause Troubleshooting Steps
Low or no this compound yield Suboptimal fermentation conditions- Optimize media components: Test different carbon (e.g., glucose, sucrose, rice) and nitrogen sources (e.g., yeast extract, peptone).- Adjust culture parameters: Systematically vary temperature (25-30°C), initial pH (5.0-6.5), and moisture content (40-60% for SSF).[3][4]- Extend fermentation time: A. versicolor may require a longer incubation period (e.g., up to 30 days) for significant secondary metabolite production.[1]
Poor fungal growth- Ensure proper sterilization of media and equipment to avoid contamination.- Use a fresh, viable inoculum of A. versicolor.- Check for adequate aeration during incubation.
Inefficient extraction- Use an appropriate solvent for extraction, such as ethyl acetate.[1]- Employ effective extraction techniques like sonication or maceration to ensure complete lysis of fungal cells and dissolution of the metabolite.
Inconsistent yields between batches Variability in starting materials or conditions- Standardize all media components and their concentrations.- Maintain consistent inoculum size and age.- Precisely control all fermentation parameters (temperature, pH, moisture).
Genetic drift of the fungal strain- Maintain cryopreserved stocks of the original high-yielding A. versicolor strain.- Periodically re-culture from the master stock to avoid degradation of the strain's productive capacity.
Difficulty in quantifying this compound Co-elution with other metabolites- Optimize the HPLC gradient to improve the separation of this compound from other compounds.- Adjust the mobile phase composition and pH.
Low detector response- Ensure the HPLC detector wavelength is set to the absorbance maximum of this compound.- Concentrate the sample before injection.

Quantitative Data

The following tables provide representative data on how optimizing fermentation parameters can influence the yield of a target secondary metabolite in Aspergillus. While specific data for this compound is not publicly available, these tables illustrate the potential for yield improvement.

Table 1: Effect of Carbon Source on Secondary Metabolite Yield

Carbon Source (in Solid-State Fermentation)Relative Yield (%)
Rice100
Wheat Bran125
Corn Cob80
Potato Dextrose95

Table 2: Influence of Temperature on Secondary Metabolite Production

Temperature (°C)Relative Yield (%)
2060
25100
28110
3275

Table 3: Impact of Initial Moisture Content in SSF on Yield

Moisture Content (%)Relative Yield (%)
3050
4090
50100
6085

Experimental Protocols

1. Solid-State Fermentation (SSF) of Aspergillus versicolor

This protocol is adapted from the original isolation of kipukasins.[1]

  • Materials:

    • Long-grain white rice

    • Distilled water

    • 250 mL Erlenmeyer flasks

    • Cotton plugs

    • Autoclave

    • Aspergillus versicolor culture on a PDA plate

  • Procedure:

    • Add 50 g of rice and 25 mL of distilled water to each 250 mL Erlenmeyer flask.

    • Stopper the flasks with cotton plugs and autoclave at 121°C for 20 minutes.

    • Allow the flasks to cool to room temperature.

    • Inoculate each flask with a 1 cm² agar plug from a mature A. versicolor culture.

    • Incubate the flasks at 25°C in the dark for 30 days.

2. Extraction of this compound

  • Materials:

    • Fermented rice culture

    • Ethyl acetate (EtOAc)

    • Large beaker or flask

    • Shaker

    • Filter paper and funnel

    • Rotary evaporator

  • Procedure:

    • Combine the fermented rice from several flasks into a large beaker.

    • Add 500 mL of ethyl acetate for every 100 g of fermented substrate.

    • Macerate the mixture and shake vigorously for 1 hour at room temperature.

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Repeat the extraction of the solid residue two more times with fresh ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • The resulting crude extract can be used for further purification and quantification.

3. Quantification of this compound by HPLC

This is a general protocol for the quantification of nucleoside derivatives and should be optimized for this compound.

  • Instrumentation and Conditions:

    • HPLC system with a Diode Array Detector (DAD)

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow rate: 1.0 mL/min

    • Detection wavelength: 260 nm

  • Procedure:

    • Prepare a standard stock solution of purified this compound of known concentration in methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve a known weight of the crude extract in methanol.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

    • Inject the standards and samples onto the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis start Inoculation of A. versicolor on solid substrate (rice) incubation Incubation (25°C, 30 days) start->incubation extraction Solvent Extraction (Ethyl Acetate) incubation->extraction evaporation Evaporation extraction->evaporation hplc HPLC Quantification evaporation->hplc purification Purification (optional) hplc->purification end end hplc->end This compound Yield

Caption: Experimental workflow for this compound production.

troubleshooting_logic cluster_growth Growth Issues cluster_conditions Fermentation Issues cluster_extraction_sol Extraction Issues start Low this compound Yield check_growth Is fungal growth optimal? start->check_growth growth_yes Yes check_growth->growth_yes Yes growth_no No check_growth->growth_no No check_conditions Are fermentation conditions optimal? conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_extraction Is extraction efficient? solve_extraction Optimize solvent and extraction method check_extraction->solve_extraction growth_yes->check_conditions solve_growth Troubleshoot inoculum, sterility, and aeration growth_no->solve_growth conditions_yes->check_extraction solve_conditions Optimize media, pH, temperature, and time conditions_no->solve_conditions hypothetical_biosynthesis cluster_primary_metabolism Primary Metabolism cluster_polyketide_pathway Polyketide Pathway cluster_assembly Assembly glucose Glucose pentose_phosphate Pentose Phosphate Pathway glucose->pentose_phosphate acetyl_coa Acetyl-CoA glucose->acetyl_coa orotate Orotate pentose_phosphate->orotate uridine Uridine orotate->uridine assembly_enzyme Assembly Enzyme (e.g., Acyltransferase) uridine->assembly_enzyme pks Polyketide Synthase (PKS) acetyl_coa->pks aroyl_precursor Aroyl Precursor pks->aroyl_precursor aroyl_precursor->assembly_enzyme kipukasin_d This compound assembly_enzyme->kipukasin_d

References

Technical Support Center: Optimizing Kipukasin D Concentration for Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for kipukasin D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a nucleoside derivative isolated from Aspergillus versicolor. Given that this compound is a relatively uncharacterized compound in eukaryotic systems, this guide provides a general framework for determining optimal assay concentrations, troubleshooting common issues, and understanding its basic properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a nucleoside derivative with the chemical formula C₁₉H₂₂N₂O₉, isolated from the fungus Aspergillus versicolor.[1][2] While structurally related kipukasins A and B have shown modest activity against Gram-positive bacteria, this compound, along with kipukasins C through G, was reported to be inactive in the same antibacterial and antifungal assays.[1][3] Currently, there is no published data on the cytotoxic or other biological activities of this compound in eukaryotic cells. Extracts from Aspergillus versicolor have been shown to contain other secondary metabolites with cytotoxic effects on various cancer cell lines.[1][3][4]

Q2: What is a good starting concentration for this compound in a cell-based assay?

A2: For a novel compound with unknown activity, a wide concentration range should be tested in a preliminary dose-response experiment. A common starting point for natural products is to perform serial dilutions over several orders of magnitude. Based on general practices for uncharacterized compounds, a range-finding study is recommended.

Q3: How should I prepare a stock solution of this compound?

A3: The initial isolation of this compound described it as a "colorless glass" and it was dissolved in methanol (MeOH) for analysis.[1] For cell-based assays, it is crucial to use a solvent that is compatible with your cell line and assay at its final concentration. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of natural products for biological assays.[5] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What should I consider regarding the solubility and stability of this compound?

A4: While experimental data on the aqueous solubility of this compound is limited, its chemical properties suggest it may have low solubility in water. When diluting the DMSO stock solution into aqueous cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity and precipitation of the compound.[5] The stability of nucleoside analogs in cell culture media can vary.[6] It is advisable to prepare fresh dilutions for each experiment and visually inspect for any precipitation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect at tested concentrations - this compound may not be active in your specific assay or cell line. - The concentration range tested is too low. - The compound has degraded.- Test a wider and higher concentration range. - Include positive and negative controls to validate the assay. - Use a different cell line or assay system. - Prepare fresh stock solutions and dilutions.
High variability between replicates - Uneven cell seeding. - Inconsistent compound concentration due to precipitation. - Pipetting errors.- Ensure a homogenous cell suspension before seeding. - Visually inspect for precipitation after diluting the stock solution. - Use calibrated pipettes and proper pipetting techniques.
Signs of cytotoxicity at all tested concentrations - The compound is highly potent. - Solvent (e.g., DMSO) concentration is too high. - The compound has precipitated and is causing non-specific effects.- Test a lower range of concentrations. - Ensure the final solvent concentration is within the tolerated limit for your cell line. - Check the solubility of this compound in your final assay medium.
Contradictory results compared to expectations - Off-target effects of the compound. - Contamination of the cell culture or reagents.- Perform secondary assays to confirm the initial findings. - Regularly test cell cultures for mycoplasma contamination. - Use fresh reagents and media.

Experimental Protocols

General Protocol for Determining Starting Concentration in a Cytotoxicity Assay

This protocol outlines a general method for determining the optimal concentration range of this compound for further experiments using a standard cytotoxicity assay like the MTT assay.

  • Cell Seeding:

    • Culture your chosen cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.

    • Perform serial dilutions of the stock solution to create a range of working solutions.

    • Further dilute the working solutions in cell culture medium to achieve the final desired concentrations (e.g., from 0.01 µM to 100 µM) with a final DMSO concentration of ≤ 0.5%.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same final DMSO concentration) and positive control wells.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment (MTT Assay Example):

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example Dose-Response Data for a Hypothetical Compound
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 3.9
1075.3 ± 6.2
5048.9 ± 5.5
10022.1 ± 4.8

Visualizations

Experimental Workflow for Optimizing this compound Concentration

Caption: Workflow for determining the optimal concentration of this compound.

Logical Relationship for Troubleshooting Assay Non-Reproducibility

G cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_assay Assay-Related Issues start Non-Reproducible Results solubility Solubility/Precipitation start->solubility stability Degradation start->stability health Cell Health/Passage Number start->health density Inconsistent Seeding Density start->density contamination Contamination (e.g., Mycoplasma) start->contamination reagents Reagent Variability start->reagents pipetting Pipetting Inaccuracy start->pipetting timing Inconsistent Incubation Times start->timing solution Consistent and Reproducible Data solubility->solution stability->solution health->solution density->solution contamination->solution reagents->solution pipetting->solution timing->solution

References

Technical Support Center: Investigating Kipukasin D and Other Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, publicly available research on kipukasin D is limited, primarily focusing on its isolation and initial characterization. Therefore, this guide provides troubleshooting advice and protocols based on general principles for working with novel nucleoside analogs, using this compound as a representative example.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a naturally occurring aroyl uridine derivative isolated from the fungus Aspergillus versicolor. It is part of a larger family of related compounds, kipukasins A-G. Structurally, it is a nucleoside analog, meaning it mimics the structure of natural nucleosides that are the building blocks of DNA and RNA. While some related compounds like kipukasin A and B have shown modest activity against Gram-positive bacteria, the specific biological activity of this compound is not yet well-defined in the scientific literature.

Q2: What are the potential applications of a novel nucleoside analog like this compound?

Nucleoside analogs are a well-established class of therapeutic agents.[1] Due to their ability to interfere with DNA and RNA synthesis, they are often investigated for:

  • Antiviral activity: By acting as chain terminators for viral polymerases.[1]

  • Anticancer activity: By disrupting the replication of rapidly dividing cancer cells and potentially triggering apoptosis (programmed cell death).[2][3]

  • Antibacterial/Antifungal activity: By inhibiting essential nucleic acid synthesis pathways in microbes.

Given that related kipukasins showed antibacterial effects, this is a logical starting point for investigation.

Q3: What are the common challenges when working with novel, uncharacterized compounds like this compound?

Researchers may face several hurdles that are common when working with newly discovered natural products or synthesized analogs:

  • Purity and Stability: Ensuring the compound is pure and stable in solvent and under experimental conditions is critical. Impurities can lead to misleading results.

  • Solubility: Poor solubility in aqueous buffers used for biological assays can lead to inaccurate concentration calculations and low bioavailability to cells.

  • Off-Target Effects: Nucleoside analogs can sometimes affect host cell polymerases, particularly mitochondrial DNA polymerase, which can lead to cytotoxicity.[4][5]

  • Cellular Uptake and Metabolism: The compound must be able to cross the cell membrane and may require metabolic activation (e.g., phosphorylation) by cellular kinases to become active.[1]

Troubleshooting Guide for Common Experimental Pitfalls

This guide addresses issues researchers might encounter when performing cell-based or antimicrobial assays with a new compound.

Problem 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays

Potential Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered phenotypes.[6]
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Pipette gently to avoid cell stress. Use a multichannel pipette for consistency across a plate.
Edge Effects Evaporation from wells on the outer edges of a microplate can concentrate the compound and media components. Avoid using the outermost wells or fill them with sterile buffer/media to create a humidity barrier.[7]
Compound Instability Test the stability of the compound in your assay media over the time course of the experiment. Consider preparing fresh stock solutions for each experiment.

Problem 2: Compound Shows No Biological Activity

Potential Cause Troubleshooting Step
Poor Solubility Visually inspect the dissolved compound stock and final assay concentrations for precipitates. Use a solvent like DMSO for the initial stock, ensuring the final concentration in the assay does not exceed a non-toxic level (typically <0.5%).
Incorrect Concentration Range The effective concentration may be much higher or lower than initially tested. Perform a broad dose-response experiment (e.g., from nanomolar to high micromolar ranges) to identify an active range.
Cellular Uptake/Activation The compound may not be entering the cells or may require metabolic activation. This is a complex issue that may require specialized assays to investigate cellular transport and metabolism.
Inappropriate Assay Choice The compound's mechanism of action may not be captured by the chosen assay (e.g., testing a compound that inhibits DNA synthesis with a short-term metabolic assay might not show an effect).

Problem 3: High Background or Unexplained Cytotoxicity

Potential Cause Troubleshooting Step
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it is not causing cytotoxicity.
Compound Impurity If the compound was sourced from a natural extract or synthesized, impurities could be the cause. Re-purify the compound and confirm its identity and purity via methods like HPLC and mass spectrometry.[8]
Mitochondrial Toxicity Nucleoside analogs are known to sometimes inhibit mitochondrial DNA polymerase, leading to cell death.[4][5] This can be investigated using specific assays that measure mitochondrial function (e.g., Seahorse assay, JC-1 staining).

Key Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[9]

Materials:

  • Test compound (e.g., this compound) stock solution in a suitable solvent.

  • Sterile 96-well microtiter plates.

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Positive control antibiotic (e.g., ampicillin).

  • Negative control (vehicle/solvent).

  • Bacterial inoculum standardized to ~5 x 10^5 CFU/mL.

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down. Continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Visual Guides

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_analysis Analysis & Follow-up cluster_conclusion Conclusion Compound This compound (Purity & Identity Check) Stock Prepare Stock Solution (e.g., 10mM in DMSO) Compound->Stock MIC Antimicrobial MIC Assay (e.g., S. aureus) Stock->MIC Test Compound Viability Cell Viability Assay (e.g., HEK293, HepG2) Stock->Viability Test Compound Data Analyze Data (Calculate MIC, IC50) MIC->Data Viability->Data Hit Hit Identification Data->Hit Tox Secondary Screen (e.g., Mitochondrial Toxicity) Hit->Tox If Active MoA Mechanism of Action Studies Tox->MoA

Caption: A general experimental workflow for the initial characterization of a novel compound like this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Kinase3 Kinase 3 Kinase2->Kinase3 phosphorylates TF Transcription Factor Kinase3->TF activates DNA DNA TF->DNA binds Response Cellular Response (e.g., Apoptosis) DNA->Response Stimulus External Stimulus Stimulus->Receptor KipuD This compound (Hypothetical Target) KipuD->Kinase2 inhibits

Caption: A hypothetical kinase signaling pathway potentially modulated by a novel inhibitor like this compound.

References

Technical Support Center: Refining Kipukasin D Purification by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification of kipukasin D using High-Performance Liquid Chromatography (HPLC). The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This section addresses specific problems that may arise during the HPLC purification of this compound, offering potential causes and actionable solutions.

Question: My chromatogram shows poor resolution between the this compound peak and other peaks. How can I improve the separation?

Answer: Poor resolution is a common issue in the purification of natural products from complex extracts. Several factors could be contributing to this problem.

  • Gradient Optimization: The elution gradient may not be optimal for separating this compound from closely eluting impurities.

    • Solution: Try decreasing the gradient slope. A shallower gradient provides more time for the separation of components with similar retention times. You can also introduce an isocratic hold at a specific solvent composition just before the elution of this compound to improve the separation from earlier eluting compounds.

  • Column Chemistry: The stationary phase of your C18 column might not be providing sufficient selectivity.

    • Solution: Consider trying a different C18 column from another manufacturer, as subtle differences in silica chemistry and end-capping can significantly alter selectivity. Alternatively, a phenyl-hexyl column could offer different selectivity for aromatic compounds like this compound.

  • Mobile Phase Modifiers: The mobile phase composition can be adjusted to improve resolution.

    • Solution: Adding a small percentage of an acid, such as 0.1% formic acid or acetic acid, to the mobile phase can improve peak shape and resolution for ionizable compounds. Ensure the pH of the mobile phase is compatible with the stability of this compound.

Question: I am observing peak tailing for my this compound peak. What could be the cause and how do I fix it?

Answer: Peak tailing can compromise purity and accurate quantification. The primary causes for tailing of nucleoside derivatives like this compound are secondary interactions with the stationary phase or column overload.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functionalities of this compound, leading to tailing.

    • Solution: Incorporate a competitive base, such as triethylamine (TEA) at a low concentration (e.g., 0.05-0.1%), in your mobile phase to mask the silanol groups. Alternatively, using a highly end-capped column can minimize these interactions.

  • Column Overload: Injecting too much sample can saturate the column, leading to broadened and tailing peaks.

    • Solution: Reduce the injection volume or the concentration of your sample. It is advisable to perform a loading study to determine the optimal sample load for your column.

  • Metal Contamination: Trace metal ions in the sample or HPLC system can chelate with the compound, causing tailing.

    • Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to the mobile phase.

Question: My this compound peak is broad, leading to low sensitivity and poor integration. How can I achieve sharper peaks?

Answer: Broad peaks can be caused by several factors, from the sample solvent to the HPLC system itself.

  • Injection Solvent Strength: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak broadening.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If the sample is not soluble, use the weakest possible solvent that ensures solubility.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

  • Column Degradation: Over time, the performance of an HPLC column can degrade, leading to broader peaks.

    • Solution: First, try cleaning the column according to the manufacturer's instructions. If performance does not improve, the column may need to be replaced.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the HPLC purification of this compound.

Question: What is a good starting point for a reversed-phase HPLC method for this compound purification?

Answer: Based on published literature, a good starting point for purifying this compound from a pre-purified Aspergillus versicolor extract is to use a C18 column with a water and acetonitrile mobile phase system containing an acidic modifier.[1]

Question: What are some of the common impurities I should expect to see in my Aspergillus versicolor extract?

Answer: Aspergillus versicolor is known to produce a variety of secondary metabolites. Besides other kipukasin analogues, you may encounter sterigmatocystin, which is a major metabolite in many A. versicolor strains.[1] Other potential impurities could include various polyketides, alkaloids, and other nucleoside derivatives.

Question: How can I assess the purity of my collected this compound fractions?

Answer: Purity assessment is a critical step. A multi-pronged approach is recommended:

  • HPLC-UV/DAD: Analyze the collected fraction using a shallower gradient than the one used for purification. A diode array detector (DAD) can be used to check for peak purity by comparing the UV spectra across the peak.

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool to identify the mass of the main component and detect any co-eluting impurities that may not be visible in the UV chromatogram.

  • NMR Spectroscopy: For final confirmation of structure and purity, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Question: What is the expected recovery rate for this compound purification by HPLC?

Answer: Recovery rates in preparative HPLC can vary widely depending on the complexity of the sample, the resolution of the separation, and the fraction collection parameters. For natural product purification, recovery rates can range from 50% to over 90%. Optimizing the loading amount and fraction collection window is key to maximizing recovery.

Data Presentation

The following tables provide hypothetical, yet realistic, quantitative data to guide your method development and troubleshooting efforts.

Table 1: Effect of Gradient Slope on Resolution of this compound and a Co-eluting Impurity.

Gradient Slope (%B/min)Resolution (Rs)This compound Purity (%)This compound Recovery (%)
101.29285
51.89782
22.5>9978

Conditions: C18 column (4.6 x 250 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile, Flow Rate: 1.0 mL/min, Detection: 254 nm.

Table 2: Influence of Mobile Phase Additive on Peak Tailing Factor of this compound.

Mobile Phase AdditiveTailing Factor
None1.8
0.1% Formic Acid1.3
0.1% Formic Acid + 0.05% Triethylamine1.1

Conditions: C18 column (4.6 x 250 mm, 5 µm), Mobile Phase: 60:40 Acetonitrile:Water, Flow Rate: 1.0 mL/min, Detection: 254 nm.

Experimental Protocols

This section provides a detailed methodology for the purification of this compound from a crude extract of Aspergillus versicolor.

1. Extraction of this compound from Aspergillus versicolor

  • Culture Aspergillus versicolor on a solid rice medium for 3-4 weeks.

  • Extract the fungal culture with ethyl acetate (EtOAc) three times.

  • Combine the EtOAc extracts and evaporate to dryness under reduced pressure to obtain the crude extract.

  • Perform a preliminary fractionation of the crude extract using silica gel column chromatography with a step gradient of dichloromethane and methanol.

2. HPLC Purification of this compound

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a UV detector and a fraction collector.

  • Column: A reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B (linear gradient)

    • 35-40 min: 60% to 100% B (linear gradient)

    • 40-45 min: 100% B (column wash)

    • 45-50 min: 20% B (re-equilibration)

  • Flow Rate: 4.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 500 µL of the pre-fractionated sample dissolved in the initial mobile phase.

  • Fraction Collection: Collect fractions corresponding to the this compound peak based on the chromatogram.

  • Post-Purification: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound.

KipukasinD_Purification_Workflow cluster_extraction Extraction & Preliminary Fractionation cluster_hplc HPLC Purification cluster_troubleshooting Troubleshooting Loop Start Aspergillus versicolor Culture Extraction Ethyl Acetate Extraction Start->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel Fractions Semi-purified Fractions SilicaGel->Fractions HPLC_Prep Preparative HPLC (C18 Column) Fractions->HPLC_Prep Fraction_Collection Fraction Collection HPLC_Prep->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling Poor_Resolution Poor Resolution? Purity_Analysis->Poor_Resolution Evaporation2 Final Evaporation Pooling->Evaporation2 Pure_KipukasinD Purified this compound Evaporation2->Pure_KipukasinD Poor_Resolution->Pooling No Optimize_Gradient Optimize Gradient Poor_Resolution->Optimize_Gradient Yes Optimize_Gradient->HPLC_Prep

Caption: Experimental workflow for the purification of this compound from Aspergillus versicolor.

References

Technical Support Center: Kipukasin D Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Kipukasin D. As specific stability data for this compound is limited, this guidance is based on the general properties of nucleoside analogs and established methods for enhancing the stability of natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential stability concerns?

A1: this compound is a pyrimidine nucleoside derivative isolated from the fungus Aspergillus versicolor.[1][2][3] Like other nucleoside analogs, it may be susceptible to degradation, primarily through two main pathways:

  • Hydrolysis of the N-glycosidic bond: This breaks the bond between the pyrimidine base and the ribose sugar, leading to inactivation of the molecule.

  • Deamination: The loss of an amine group from the pyrimidine ring, which can alter the molecule's biological activity.[4]

Additionally, as a complex natural product, this compound may be sensitive to environmental factors such as pH, temperature, light, and oxidation.[5][6]

Q2: I am observing a loss of this compound activity in my aqueous solution. What could be the cause?

A2: Loss of activity in aqueous solutions is a common issue for nucleoside analogs. The primary suspects are hydrolytic degradation and/or deamination, which can be influenced by:

  • pH of the solution: Extreme pH values (both acidic and alkaline) can catalyze hydrolysis. For many nucleosides, slightly alkaline conditions may offer better stability.[7]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.

  • Presence of metal ions: Metal ions can act as catalysts in degradation reactions.

  • Exposure to light: UV or visible light can induce photochemical degradation.

  • Oxidation: Reactive oxygen species can lead to oxidative degradation of the molecule.

Q3: How can I monitor the stability of my this compound sample?

A3: You can monitor the stability of this compound using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). An HPLC method can be developed to separate the intact this compound from its potential degradation products. By monitoring the peak area of this compound over time under different storage conditions, you can determine its degradation rate.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate pH Adjust the pH of the solution to a neutral or slightly alkaline range (e.g., pH 7.0-8.0). Use a suitable buffer system to maintain the pH.Reduced rate of hydrolytic degradation.
High Temperature Store this compound solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures. Avoid repeated freeze-thaw cycles.Slower degradation kinetics.
Oxidation Add an antioxidant to the formulation. Common choices for natural products include ascorbic acid (Vitamin C), α-tocopherol (Vitamin E), or butylated hydroxytoluene (BHT).[8][9][10]Prevention of oxidative degradation.
Metal Ion Contamination Incorporate a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or polyvinylpyrrolidone (PVP), into the solution to sequester metal ions.[5][6]Inhibition of metal-catalyzed degradation.
Issue 2: Poor Solubility and Precipitation of this compound
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility Consider using co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG) in your formulation.Improved solubility and prevention of precipitation.
Aggregation Optimize the formulation by adjusting pH and ionic strength. The use of certain excipients can also prevent aggregation.Maintenance of a clear, homogenous solution.

Experimental Protocols

Protocol 1: Nanoparticle Encapsulation for Enhanced Stability

Nanoparticle-based delivery systems can protect sensitive compounds like this compound from degradation.[11][12]

Objective: To encapsulate this compound in polymeric nanoparticles to improve its stability.

Materials:

  • This compound

  • Biodegradable polymer (e.g., PLGA, chitosan)

  • Organic solvent (e.g., acetone, dichloromethane)

  • Aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

Methodology:

  • Dissolve a specific amount of this compound and the chosen polymer in the organic solvent.

  • Prepare an aqueous solution containing the surfactant.

  • Add the organic phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer.

  • Homogenize the resulting emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.

  • Continue stirring for several hours to allow for the evaporation of the organic solvent and the formation of solid nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable aqueous buffer for storage or lyophilize for long-term stability.

Protocol 2: Stabilization using Antioxidants

Objective: To prevent oxidative degradation of this compound in solution.

Materials:

  • This compound solution

  • Antioxidant (e.g., Ascorbic acid, α-tocopherol)

  • Appropriate solvent for the antioxidant

Methodology:

  • Prepare a stock solution of the chosen antioxidant at a known concentration.

  • Determine the optimal concentration of the antioxidant through a series of pilot experiments. A common starting range is 0.01% to 0.1% (w/v).

  • Add the required volume of the antioxidant stock solution to the this compound solution to achieve the desired final concentration.

  • Mix the solution thoroughly.

  • Store the stabilized solution under appropriate light and temperature conditions.

  • Monitor the stability of this compound over time using HPLC, comparing it to a control solution without the antioxidant.

Visualizations

Since the specific mechanism of action for this compound is not yet elucidated, the following diagram illustrates a hypothetical workflow for evaluating strategies to enhance its stability.

G cluster_prep Sample Preparation cluster_storage Stability Study cluster_analysis Analysis cluster_outcome Outcome KipukasinD This compound Stock Control Control Solution (Aqueous Buffer) KipukasinD->Control Test_NP Nanoparticle Encapsulation KipukasinD->Test_NP Test_AO Addition of Antioxidant KipukasinD->Test_AO Test_CA Addition of Chelating Agent KipukasinD->Test_CA Storage Incubate under Stressed Conditions (e.g., 40°C, light exposure) Control->Storage Test_NP->Storage Test_AO->Storage Test_CA->Storage Sampling Collect Samples at Time Points (0, 1, 2, 4 weeks) Storage->Sampling HPLC HPLC Analysis (Quantify remaining this compound) Sampling->HPLC Degradation Determine Degradation Rate HPLC->Degradation Comparison Compare Stability Profiles Degradation->Comparison Optimal Identify Optimal Stabilization Strategy Comparison->Optimal

Caption: Experimental workflow for evaluating this compound stabilization strategies.

The following diagram illustrates a generic signaling pathway for a hypothetical antibacterial nucleoside analog that inhibits DNA synthesis. The specific pathway for this compound is currently unknown.

G cluster_entry Cellular Entry cluster_activation Metabolic Activation cluster_inhibition Inhibition of DNA Synthesis KipD This compound (Extracellular) Membrane Bacterial Cell Membrane KipD->Membrane KipD_intra This compound (Intracellular) Membrane->KipD_intra Phosphorylation1 Phosphorylation (Kinase) KipD_intra->Phosphorylation1 KipD_MP This compound Monophosphate Phosphorylation1->KipD_MP Phosphorylation2 Phosphorylation (Kinase) KipD_MP->Phosphorylation2 KipD_TP This compound Triphosphate (Active Form) Phosphorylation2->KipD_TP DNA_Polymerase DNA Polymerase KipD_TP->DNA_Polymerase Inhibition Inhibition KipD_TP->Inhibition DNA_Synthesis DNA Synthesis DNA_Polymerase->DNA_Synthesis Inhibition->DNA_Synthesis

Caption: Hypothetical antibacterial mechanism of action for this compound.

References

avoiding off-target effects of kipukasin D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kipukasin D. As a novel, uncharacterized natural product, it is crucial to proactively investigate and control for potential off-target effects. This guide offers strategies and experimental protocols to help you navigate common challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action and protein target of this compound?

Currently, there is no publicly available data on the specific protein target(s) or mechanism of action of this compound in eukaryotic cells. Kipukasins are a series of aroyl uridine derivatives isolated from the fungus Aspergillus versicolor.[1][2] Some compounds in this family have shown modest antibacterial activity. As a nucleoside analogue, this compound may potentially interfere with cellular processes involving nucleic acid synthesis or other nucleotide-dependent pathways. However, this has not been experimentally verified.

Q2: My cells are showing unexpected cytotoxicity or phenotypic changes after treatment with this compound. How can I determine if this is an off-target effect?

When working with a novel compound like this compound, it is essential to distinguish between on-target and off-target effects. Here are some initial steps:

  • Dose-Response Analysis: Perform a detailed dose-response curve to determine the concentration at which the effect is observed. A very potent effect at low concentrations may suggest a specific interaction, while effects only at high concentrations could indicate non-specific toxicity.

  • Structural Analogue Control: If available, test a structurally related but inactive analogue of this compound. If the inactive analogue does not produce the same effect, it suggests the observed phenotype is due to a specific interaction of this compound.

  • Orthogonal Assays: Confirm the phenotype using multiple, independent assays that measure the same biological outcome. For example, if you observe decreased cell viability with an MTT assay, confirm it with a trypan blue exclusion assay or a real-time cell analysis system.

Q3: What are the potential off-target liabilities for a nucleoside analogue like this compound?

Nucleoside analogues are known to have potential off-target effects, primarily due to their structural similarity to endogenous nucleosides.[3][4] These can include:

  • Inhibition of Host Polymerases: Interference with host DNA and RNA polymerases, including mitochondrial DNA polymerase gamma (POLG), can lead to mitochondrial toxicity.[5][6]

  • Perturbation of Nucleotide Metabolism: The compound could inhibit enzymes involved in nucleotide synthesis and salvage pathways.[3]

  • Kinase Inhibition: Many kinases have ATP-binding pockets that can accommodate nucleoside-like structures. Off-target kinase inhibition is a common liability for small molecules.

Troubleshooting Guide

Issue 1: High Variability in Experimental Results

High variability between replicate experiments is a common issue when working with novel compounds.

Potential Cause Troubleshooting Step
Compound Instability Assess the stability of this compound in your cell culture medium over the time course of your experiment. Consider preparing fresh stock solutions for each experiment.
Cell Culture Conditions Ensure consistent cell passage number, seeding density, and growth conditions. Mycoplasma contamination can also lead to inconsistent results.
Assay Protocol Standardize all incubation times, reagent concentrations, and handling procedures. Use positive and negative controls in every experiment to monitor assay performance.
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

You may observe potent activity in a biochemical assay (e.g., with a purified enzyme) but weak or no activity in a cell-based assay.

Potential Cause Troubleshooting Step
Poor Cell Permeability Assess the ability of this compound to cross the cell membrane. This can be evaluated using cellular uptake assays or by comparing the activity in intact cells versus permeabilized cells.
Compound Efflux The compound may be actively transported out of the cell by efflux pumps such as P-glycoprotein (MDR1). Test for this by co-incubating with known efflux pump inhibitors.
Intracellular Metabolism This compound may be rapidly metabolized to an inactive form within the cell. Analyze cell lysates by LC-MS to look for metabolic products.
High Protein Binding The compound may bind to proteins in the cell culture serum, reducing its effective concentration. Perform assays in serum-free or low-serum conditions to assess this possibility.

Experimental Protocols & Methodologies

To proactively identify the target and potential off-target effects of this compound, a combination of computational and experimental approaches is recommended.

Target Identification and Deconvolution

The goal of target deconvolution is to identify the specific molecular target(s) of a bioactive compound.

a) Computational Prediction:

  • Chemical Similarity Searching: Use the structure of this compound to search databases like ChEMBL and PubChem for structurally similar compounds with known biological targets.[7][8]

  • Target Prediction Servers: Utilize web-based tools that predict potential protein targets based on the chemical structure of the small molecule.

b) Experimental Approaches:

  • Affinity-Based Methods (Chemical Proteomics): This involves synthesizing a derivative of this compound with a reactive group or an affinity tag. This "probe" can then be used to pull down its binding partners from cell lysates, which are subsequently identified by mass spectrometry.[9][10]

  • Expression-Based Methods: Techniques like the Connectivity Map (CMap) compare the gene expression signature of cells treated with this compound to a database of signatures from compounds with known mechanisms of action.[11]

Off-Target Profiling

a) Broad-Spectrum Kinase Profiling:

Given that many small molecules have off-target effects on kinases, it is advisable to screen this compound against a panel of recombinant kinases. Commercial services are available that offer screening against hundreds of kinases at one or two concentrations, followed by dose-response determination for any initial "hits".

Example Data Presentation for Kinase Profiling:

This table presents hypothetical data for illustrative purposes.

Kinase% Inhibition at 1 µMIC50 (µM)
Hypothetical Target Kinase 95%0.05
Off-Target Kinase 180%0.5
Off-Target Kinase 265%2.1
Off-Target Kinase 315%> 10

b) Phenotypic Screening:

Screening this compound across a panel of diverse cell lines can reveal unexpected sensitivities and provide clues about its mechanism of action and potential off-target effects.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Hypothetical Off-Target Kinase Pathway KipukasinD This compound OffTargetKinase Off-Target Kinase KipukasinD->OffTargetKinase Inhibition DownstreamEffector Downstream Effector OffTargetKinase->DownstreamEffector CellularResponse Unexpected Cellular Response DownstreamEffector->CellularResponse

Caption: Hypothetical pathway of an off-target effect.

cluster_1 Workflow for Off-Target Identification Start Start: Unexpected Phenotype BiochemicalScreen Broad-Spectrum Biochemical Screen (e.g., Kinase Panel) Start->BiochemicalScreen ChemProteomics Chemical Proteomics (Affinity Pulldown-MS) Start->ChemProteomics TargetValidation Target Validation (e.g., CRISPR, siRNA) BiochemicalScreen->TargetValidation ChemProteomics->TargetValidation End Confirmed Off-Target TargetValidation->End

Caption: Experimental workflow for identifying off-targets.

cluster_2 Troubleshooting Logic for Unexpected Results Start Unexpected Result Observed CheckPurity Is the compound pure and stable? Start->CheckPurity DoseResponse Is the effect dose-dependent? CheckPurity->DoseResponse Yes OrthogonalAssay Does an orthogonal assay confirm the result? DoseResponse->OrthogonalAssay Yes NonSpecificToxicity Hypothesize Non-Specific Toxicity DoseResponse->NonSpecificToxicity No OffTargetHypothesis Hypothesize Off-Target Effect OrthogonalAssay->OffTargetHypothesis Yes

Caption: Troubleshooting decision tree for unexpected results.

References

Validation & Comparative

Kipukasin D: A Comparative Analysis with Other Nucleoside Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antimicrobial research, the quest for novel compounds to combat drug-resistant pathogens is relentless. Among the diverse classes of potential therapeutics, nucleoside antibiotics stand out for their targeted mechanisms of action. This guide provides a detailed comparison of kipukasin D, a member of the emerging aroyl uridine derivative family, with other established nucleoside antibiotics, supported by available experimental data. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Executive Summary

This compound is a naturally occurring aroyl uridine derivative isolated from Aspergillus versicolor. While research on this compound is still in its nascent stages, its structural similarity to other uridine-based antibiotics suggests a potential mechanism of action involving the inhibition of bacterial cell wall synthesis. This guide contrasts the limited available data on this compound with the well-characterized activities of other nucleoside antibiotics, particularly those targeting the bacterial cell wall, such as tunicamycin. A significant knowledge gap exists regarding the specific antibacterial spectrum, potency, and mechanism of this compound, highlighting the need for further investigation to ascertain its therapeutic potential.

Structural and Functional Overview

This compound belongs to a class of seven aroyl uridine derivatives, designated kipukasins A-G, which were first isolated from Hawaiian isolates of the fungus Aspergillus versicolor.[1][2] These compounds are notable for being the first naturally occurring aroyl nucleosides discovered.[3] Structurally, this compound is characterized by a uridine nucleoside acylated with a 2,4-dimethoxy-6-methylbenzoyl group at the 3'-position of the ribose sugar.

In contrast, other nucleoside antibiotics have more diverse structural modifications. For instance, tunicamycin, another uridine derivative, possesses a complex structure featuring a tunicamine sugar and a fatty acid side chain. This structural diversity underpins the varied biological activities and mechanisms of action observed across the nucleoside antibiotic class.

Comparative Antibacterial Performance

Quantitative data on the antibacterial activity of this compound is sparse and presents some contradictions in the existing literature. The initial study that identified the kipukasin family reported that kipukasins C-G, including this compound, were inactive in antibacterial disk diffusion assays at the concentrations tested.[3] However, a subsequent report indicated a minimum inhibitory concentration (MIC) of 50.0 μg/mL for this compound against Staphylococcus epidermidis. This discrepancy underscores the need for more extensive and standardized testing to determine the true antibacterial spectrum and potency of this compound.

For comparison, tunicamycin exhibits potent activity against a range of Gram-positive bacteria. The comparative MIC values are summarized in the table below.

AntibioticBacterial StrainMIC (μg/mL)Reference
This compound Staphylococcus epidermidis50.0(Data requires further validation)
Tunicamycin Staphylococcus aureus20 - 40 (in TSB medium)[4]
Tunicamycin Mycobacterium avium complex1 - >32[4]
Tunicamycin Mycobacterium marinum0.025[4]
Tunicamycin Mycobacterium smegmatis3.2[4]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of this compound and Tunicamycin.

Mechanism of Action: A Focus on Cell Wall Synthesis Inhibition

The precise mechanism of action for this compound has not been experimentally determined. However, based on its structural resemblance to other uridine-derived nucleoside antibiotics, it is hypothesized to interfere with bacterial cell wall biosynthesis. Many nucleoside antibiotics that share a uridine moiety, such as tunicamycin, the mureidomycins, and muraymycins, are known inhibitors of the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY).[1][5][6] MraY is a critical enzyme in the peptidoglycan synthesis pathway, responsible for the translocation of lipid II precursors across the bacterial cell membrane.[7] Inhibition of MraY disrupts the construction of the peptidoglycan layer, leading to cell lysis and bacterial death.

The MraY-Targeted Signaling Pathway

The inhibition of MraY by nucleoside antibiotics represents a key interference point in the bacterial cell wall synthesis pathway. A simplified representation of this pathway and the inhibitory action is depicted below.

MraY_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Exterior UDP_MurNAc_pp UDP-MurNAc-pentapeptide MraY MraY Translocase UDP_MurNAc_pp->MraY Lipid_I Lipid I Peptidoglycan Peptidoglycan Synthesis Lipid_I->Peptidoglycan MraY->Lipid_I Kipukasin_D This compound (Hypothesized) Kipukasin_D->MraY Inhibition Tunicamycin Tunicamycin Tunicamycin->MraY Inhibition

Caption: Hypothesized inhibition of MraY by this compound.

This diagram illustrates the translocation of the peptidoglycan precursor UDP-MurNAc-pentapeptide from the cytoplasm to the periplasm by the MraY translocase, a crucial step in cell wall synthesis. Tunicamycin is a known inhibitor of MraY. It is hypothesized that this compound may also target this enzyme.

Experimental Protocols

To ensure the reproducibility and comparability of antibacterial susceptibility data, standardized experimental protocols are essential. The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a natural product, such as this compound, using the broth microdilution method.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compound (e.g., this compound) stock solution of known concentration.

  • 96-well microtiter plates.

  • Bacterial culture in logarithmic growth phase, adjusted to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • Positive control antibiotic (e.g., vancomycin for Gram-positive bacteria).

  • Negative control (broth and solvent only).

  • Microplate reader or visual inspection.

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth medium across the wells of the microtiter plate. The final volume in each well should be 100 µL.

  • Inoculate each well (except the negative control) with 100 µL of the standardized bacterial suspension.

  • Include a positive control (serial dilutions of a standard antibiotic) and a negative control (broth and the solvent used to dissolve the test compound) on each plate.

  • Incubate the plates at the optimal temperature for the test organism (e.g., 37°C for S. epidermidis) for 18-24 hours.

  • Determine the MIC by observing the lowest concentration of the test compound at which there is no visible growth (turbidity). This can be done by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening and evaluating the antibacterial activity of a natural product like this compound.

Experimental_Workflow A Isolation & Purification of this compound B Structural Elucidation (NMR, MS) A->B C Primary Antibacterial Screening (Disk Diffusion) A->C D Quantitative Susceptibility Testing (MIC Determination) C->D E Mechanism of Action Studies D->E H In Vivo Efficacy & Toxicity Studies D->H F Inhibition of Cell Wall Synthesis Assays E->F Hypothesis-driven G Inhibition of Protein Synthesis Assays E->G Hypothesis-driven

References

Comparative Analysis of the Antibacterial Efficacy of Kipukasin D

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antibacterial effects of kipukasin D, a nucleoside derivative isolated from Aspergillus versicolor, against other established antibiotics. The information is intended for researchers, scientists, and drug development professionals interested in the potential of novel antimicrobial agents.

Executive Summary

This compound has demonstrated variable in vitro activity against Gram-positive bacteria. One study has reported a Minimum Inhibitory Concentration (MIC) of 50.0 μg/mL against Staphylococcus epidermidis. However, other research indicated a lack of activity against Staphylococcus aureus and Bacillus subtilis at a concentration of 100 μ g/disk . This suggests that the antibacterial spectrum of this compound may be narrow or that its efficacy is highly dependent on the specific bacterial strain and testing methodology. For context, this guide compares the reported activity of this compound with that of two widely used antibiotics against S. epidermidis, vancomycin and linezolid.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound, vancomycin, and linezolid against Staphylococcus epidermidis. It is important to note the conflicting data regarding the efficacy of this compound.

CompoundTarget OrganismReported MIC (μg/mL)
This compound Staphylococcus epidermidis50.0
Vancomycin Staphylococcus epidermidis≤4 (Susceptible)[1]
8-16 (Intermediate)[1]
≥32 (Resistant)[1]
Linezolid Staphylococcus epidermidis>4 (Resistant)[2]
MIC >32 (Resistant)[3]

Note: The provided MIC values for vancomycin and linezolid are based on established clinical breakpoints and literature data for susceptible and resistant strains. The activity of this compound requires further validation to establish a definitive MIC range.

Experimental Protocols

The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, such as this compound, against a bacterial strain. This method is based on the widely accepted broth microdilution technique.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

1. Materials:

  • Test compound (e.g., this compound)
  • Bacterial strain (e.g., Staphylococcus epidermidis ATCC 12228)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB)
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Incubator (35°C ± 2°C)
  • Micropipettes and sterile tips
  • 0.5 McFarland turbidity standard
  • Sterile saline or phosphate-buffered saline (PBS)

2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted bacterial suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

4. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the serially diluted compound. b. Include a positive control well (bacteria in CAMHB without the compound) and a negative control well (CAMHB only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

5. Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture Preparation D Inoculum Standardization A->D B Compound Stock Solution C Serial Dilution of Compound B->C E Inoculation of Microplate C->E D->E F Incubation (16-20h) E->F G Visual Inspection for Growth F->G H MIC Determination G->H

Caption: Workflow for MIC determination.

Hypothetical Signaling Pathway: Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit Initiation_Complex Initiation Complex Formation 50S_Subunit->Initiation_Complex 30S_Subunit 30S Subunit 30S_Subunit->Initiation_Complex mRNA mRNA mRNA->30S_Subunit Binds Kipukasin_D This compound (Hypothetical) Kipukasin_D->Initiation_Complex Protein_Elongation Protein Elongation Initiation_Complex->Protein_Elongation Inhibition Inhibition Initiation_Complex->Inhibition Functional_Protein Functional Protein Protein_Elongation->Functional_Protein

Caption: Hypothetical mechanism of action.

References

A Comparative Analysis of Kipukasin D and its Analogues in Antimicrobial Performance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally occurring antimicrobial compound Kipukasin D with its known natural analogues. Due to a lack of publicly available data on the performance of synthetic this compound analogues, this guide leverages structure-activity relationship (SAR) studies of other modified uridine derivatives to provide a logical framework for potential synthetic strategies.

Introduction to this compound

This compound is a member of the kipukasin family of compounds, which are aroyl uridine derivatives isolated from the fungus Aspergillus versicolor[1][2]. These natural products have garnered interest for their modest antibacterial properties, particularly against Gram-positive bacteria[1][2]. The core structure of the kipukasins consists of a uracil-1-β-D-ribofuranoside moiety with an aroyl group attached to the ribose sugar. Variations in this aroyl group and other substitutions on the ribose account for the diversity of the kipukasin family.

Performance of this compound and Natural Analogues

Initial screenings of the kipukasin family have revealed modest antibacterial activity, primarily against Gram-positive bacteria. The available data from disk diffusion assays are summarized below.

Table 1: Antibacterial Activity of Natural Kipukasin Analogues

CompoundTest OrganismConcentration (µ g/disk )Zone of Inhibition (mm)Reference
Kipukasin AStaphylococcus aureus10018[2]
Kipukasin BBacillus subtilis10012[2]
Kipukasin CS. aureus, B. subtilis100Inactive[2]
This compound S. aureus, B. subtilis100Inactive[2]
Kipukasin ES. aureus, B. subtilis100Inactive[2]
Kipukasin FS. aureus, B. subtilis100Inactive[2]
Kipukasin GS. aureus, B. subtilis100Inactive[2]

Note: "Inactive" indicates no observable zone of inhibition at the tested concentration.

As indicated in Table 1, only Kipukasins A and B demonstrated measurable antibacterial activity in the initial disk diffusion assays. This compound, along with C, E, F, and G, was inactive under these specific test conditions[2].

Structure-Activity Relationship (SAR) and Potential for Synthetic Analogues

While no dedicated SAR studies for the kipukasin family are available, research on other synthetic uridine derivatives provides valuable insights into how structural modifications could enhance antimicrobial potency. Studies on various acylated and modified uridine nucleosides suggest that the nature and position of substituents on the ribose ring and the uracil base play a crucial role in their biological activity[3][4][5][6][7].

  • Acylation of Ribose Hydroxyl Groups: The type and position of acyl groups on the 2', 3', and 5'-hydroxyls of the ribose can significantly impact antibacterial and antifungal activity. For instance, the presence of specific long-chain fatty acyl groups can enhance membrane interaction and subsequent cell death[7].

  • Modification of the Uracil Base: Alterations to the uracil moiety, such as halogenation or the introduction of other functional groups, can influence target binding and biological activity[8][9].

  • Aroyl Group Variation: In the case of kipukasins, the aroyl substituent is a key variable. Synthetic analogues with different aromatic and heteroaromatic rings, as well as varied substitution patterns on these rings, could lead to improved antibacterial performance.

Based on these general principles, a logical workflow for the design and evaluation of synthetic this compound analogues can be proposed.

G Workflow for Synthetic Analogue Development A This compound Scaffold C Design of Synthetic Analogues (Aroyl & Ribose Modifications) A->C B Virtual Screening & Molecular Docking B->C D Chemical Synthesis C->D E In Vitro Antibacterial Assays (MIC & MBC Determination) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->C Iterative Redesign

Caption: A proposed workflow for the development and optimization of synthetic this compound analogues.

Experimental Protocols

The primary methods for evaluating the antibacterial performance of this compound and its analogues are the disk diffusion assay and the determination of the Minimum Inhibitory Concentration (MIC).

1. Disk Diffusion Assay

This method provides a qualitative assessment of antibacterial activity.

  • Bacterial Culture Preparation: A standardized suspension of the target bacterium (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared to a turbidity equivalent to a 0.5 McFarland standard[10].

  • Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate[10].

  • Disk Application: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 100 µ g/disk ) and placed on the agar surface[10].

  • Incubation: The plates are incubated at 37°C for 16-20 hours[10].

  • Result Interpretation: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. A larger zone of inhibition corresponds to greater antibacterial activity[10].

2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. This is a quantitative measure of potency.

  • Serial Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate[11].

  • Inoculation: Each well is inoculated with a standardized concentration of the test bacterium[11].

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours[11].

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed[11].

Hypothetical Signaling Pathway for Antibacterial Action

The precise mechanism of action for the kipukasins has not been elucidated. However, as nucleoside analogues, they may act as antimetabolites, interfering with nucleic acid or protein synthesis. The diagram below illustrates a hypothetical signaling pathway for the antibacterial action of a uridine analogue like this compound.

G Hypothetical Antibacterial Mechanism of a Uridine Analogue cluster_cell Bacterial Cell A Uridine Analogue (e.g., this compound) B Cellular Uptake A->B C Intracellular Metabolism B->C D Incorporation into RNA/DNA C->D E Inhibition of RNA/DNA Polymerase C->E G Inhibition of Cell Wall Synthesis C->G Alternative Pathway F Disruption of Protein Synthesis D->F E->F H Bacterial Cell Death F->H G->H

References

A Comparative Analysis of the Antibacterial Activity of Kipukasin D and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Kipukasin D: Comparative Efficacy and Methodologies

This compound is a nucleoside derivative that was first isolated from the fungus Aspergillus versicolor.[1][2] Early studies on the bioactivity of this compound reported it to be inactive in antibacterial assays against Staphylococcus aureus and Bacillus subtilis.[2] However, subsequent research has shown that this compound does exhibit antibacterial effects against Staphylococcus epidermidis, with a reported Minimum Inhibitory Concentration (MIC) of 50.0 μM.[3] This suggests a degree of selectivity in its antibacterial action.

Several other Kipukasin analogs have also been isolated and tested for their antibacterial properties. A comparison of their activities provides valuable insight into potential structure-activity relationships. For instance, Kipukasins A and B showed modest activity against Staphylococcus aureus and Bacillus subtilis, respectively, in initial screenings.[1][2] Further studies have identified additional analogs, Kipukasins H and I, which demonstrated more potent activity against S. epidermidis with MIC values of 12.5 μM.[3]

A summary of the reported antibacterial activities of this compound and its analogs is presented in the table below.

CompoundTarget OrganismActivity
This compound Staphylococcus epidermidisMIC: 50.0 μM[3]
Staphylococcus aureusInactive[2]
Bacillus subtilisInactive[2]
Kipukasin AStaphylococcus aureus18-mm zone of inhibition at 100 μ g/disk [2]
Kipukasin BBacillus subtilis12-mm zone of inhibition at 100 μ g/disk [2]
Kipukasin EStaphylococcus epidermidisMIC: 50.0 μM[3]
Kipukasin HStaphylococcus epidermidisMIC: 12.5 μM[3]
Kipukasin IStaphylococcus epidermidisMIC: 12.5 μM[3]

Experimental Protocols

The methodologies employed in the isolation and bioactivity testing of this compound and its analogs are crucial for the independent verification of these findings.

Fungal Fermentation and Extraction

The Kipukasin compounds were isolated from solid-substrate fermentation cultures of Aspergillus versicolor. The general procedure involves:

  • Culturing: The fungus is grown on a solid substrate, such as rice, at 25°C for approximately 30 days.

  • Extraction: The fermented mixture is then extracted with an organic solvent, typically ethyl acetate.

  • Purification: The crude extract is subjected to various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), to isolate the individual Kipukasin compounds.

Antibacterial Assays

The antibacterial activity of the isolated compounds has been assessed using standard methods:

  • Disk Diffusion Assay: This method was used in the initial screening of Kipukasins A-G. A known amount of the compound is applied to a paper disk, which is then placed on an agar plate inoculated with the target bacteria. The diameter of the zone of inhibition around the disk is measured after incubation.[2]

  • Minimum Inhibitory Concentration (MIC) Determination: This method provides a quantitative measure of antibacterial activity. The compounds are serially diluted in a liquid growth medium and inoculated with the target bacteria. The MIC is the lowest concentration of the compound that prevents visible growth of the bacteria.[3]

Signaling Pathways and Mechanism of Action

To date, there is no publicly available research detailing the mechanism of action or the specific signaling pathways affected by this compound. While studies on the producing organism, Aspergillus, have explored various signaling pathways, such as those involved in biofilm formation and secondary metabolism, these have not been directly linked to the bioactivity of this compound.[4][5][6]

The following diagram illustrates the general workflow for the discovery and initial bioactivity screening of natural products like this compound.

This compound Discovery Workflow General Workflow for this compound Discovery and Screening cluster_0 Isolation and Characterization cluster_1 Bioactivity Screening A Fungal Culture (Aspergillus versicolor) B Solid-State Fermentation A->B C Solvent Extraction B->C D Chromatographic Separation (HPLC) C->D E Structure Elucidation (NMR, MS) D->E F Antibacterial Assays (Disk Diffusion, MIC) E->F Isolated Compounds G Data Analysis and Comparison F->G H Identification of Active Compounds G->H

Caption: Workflow for this compound discovery.

References

Safety Operating Guide

Navigating the Safe Disposal of Kipukasin D in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Disposal

Given the lack of specific hazard data for Kipukasin D, a cautious approach is necessary. The primary responsibility for the safe handling and disposal of infectious or potentially hazardous waste resides with the generator of the waste.[2] Therefore, all waste generated from work with this compound should be considered potentially hazardous.

Key considerations for disposal include:

  • Waste Segregation: Never mix incompatible wastes.[3] Waste streams should be properly segregated to avoid dangerous chemical reactions.

  • Container Management: Use sturdy, chemically resistant, and clearly labeled containers for waste collection. Keep containers closed except when adding waste.[3]

  • Professional Consultation: Before beginning any disposal procedure, it is crucial to consult with your institution's Environmental Health and Safety (EHS) department. They can provide guidance based on local, state, and federal regulations.

Procedural Guidance for this compound Disposal

The following steps provide a general workflow for the safe disposal of this compound and associated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound or its waste, always wear appropriate PPE, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A lab coat

Step 2: Waste Characterization and Segregation

Properly characterize and segregate all waste streams associated with this compound.

Waste TypeDescriptionDisposal Container
Solid Waste Contaminated labware such as pipette tips, microfuge tubes, and gloves.Labeled hazardous waste container for solids.
Liquid Waste Unused or expired solutions of this compound, as well as the first rinse of any container that held the compound.Labeled hazardous waste container for liquids.
Sharps Waste Contaminated needles, scalpels, or other sharp objects.Approved sharps container.[4]
Biologically-Contaminated Waste If this compound was used in conjunction with biological materials (e.g., cell cultures), this waste must be treated as biohazardous.Labeled biohazardous waste bags for autoclaving.

Step 3: Decontamination

For any biologically-contaminated waste, decontamination is a critical step. Steam autoclaving is a common and effective method for rendering infectious material safe.[2] After autoclaving, the waste can often be disposed of as general waste, but institutional policies may vary.[2]

Step 4: Container Rinsing

For empty containers of highly toxic chemicals (a prudent assumption in the absence of data), the first three rinses must be collected and disposed of as hazardous waste.[3] For other chemical containers, the first rinse should be collected as hazardous waste.[3]

Step 5: Waste Collection and Labeling

Ensure all waste containers are properly labeled with the contents, including the full chemical name ("this compound") and any known hazards. Use official hazardous waste tags as required by your institution.

Step 6: Storage and Pickup

Store hazardous waste in a designated, well-ventilated, and secure area.[5] Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.

Experimental Protocol: Alkaline Hydrolysis of Kipukasin A (as a reference)

While not a disposal method, the following published experimental protocol for the alkaline hydrolysis of a related compound, Kipukasin A, provides insight into its chemical stability and could be relevant for degradation studies under controlled laboratory conditions.

Procedure:

  • Treat the Kipukasin compound (e.g., 2.4 mg of Kipukasin A) with 0.1 N NaOH (0.5 mL).[1]

  • Allow the solution to stand at room temperature for 48 hours.[1]

  • Evaporate the solution to dryness.[1]

  • Purify the residue using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

This procedure demonstrates that the compound can be degraded under basic conditions, which may be a consideration for chemical neutralization as a disposal pretreatment, subject to rigorous safety evaluation and EHS approval.

Visualizing the Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of a research chemical like this compound.

DisposalWorkflow cluster_start Start: Waste Generation cluster_assess Hazard Assessment cluster_treatment Pre-Disposal Treatment cluster_segregation Waste Segregation cluster_disposal Final Disposal start This compound Waste Generated assess_bio Biohazardous Contamination? start->assess_bio autoclave Autoclave assess_bio->autoclave Yes collect_chem Collect as Chemical Waste assess_bio->collect_chem No segregate Segregate by Waste Type (Solid, Liquid, Sharps) autoclave->segregate collect_chem->segregate ehs_pickup Arrange for EHS Pickup segregate->ehs_pickup

Caption: Decision workflow for this compound waste management.

By adhering to these general guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.

References

Personal protective equipment for handling kipukasin D

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "kipukasin D" is limited. This guide is based on established safety protocols for handling potent, novel research compounds. All procedures must be conducted after a thorough, lab-specific risk assessment.

This compound is a pyrimidine nucleoside compound.[1] As with any active pharmacological agent, it requires careful handling to minimize exposure and ensure laboratory safety. This document provides essential guidance on personal protective equipment (PPE), operational protocols, and disposal for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Prior to handling this compound, a comprehensive risk assessment is mandatory. The primary hazards associated with potent research compounds include:

  • Dermal Exposure: Absorption through the skin.

  • Inhalation: Breathing in aerosolized powder.

  • Ingestion: Accidental transfer from contaminated surfaces.

  • Ocular Exposure: Contact with eyes, leading to irritation or absorption.

Personnel must be thoroughly trained on the potential hazards and the specific handling procedures outlined in this guide.

Personal Protective Equipment (PPE)

The selection of PPE is the most critical barrier between the researcher and the compound.[2][3][4] Minimum PPE requirements are detailed below. For tasks with a higher risk of exposure, such as handling larger quantities or potential for aerosolization, enhanced protection is necessary.

Task CategoryEngineering ControlsHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Low-Risk Tasks (e.g., handling sealed containers, visual inspection)General Laboratory VentilationSingle pair of nitrile glovesANSI Z87.1-rated safety glasses[5]Standard lab coat, closed-toe shoes
Medium-Risk Tasks (e.g., weighing solid, preparing solutions)Chemical Fume Hood or Ventilated Balance EnclosureDouble-gloving with nitrile gloves[5]Safety gogglesLab coat, consideration of disposable sleeves
High-Risk Tasks (e.g., potential for aerosolization, cleaning spills)Chemical Fume HoodHeavy-duty gloves over nitrile glovesFace shield worn over safety goggles[5]Disposable gown, N95 respirator or higher

Glove Selection: Disposable nitrile gloves are the minimum requirement for incidental contact.[5] Always inspect gloves for tears or holes before use. For prolonged handling or when working with solvents, consult a glove compatibility chart to ensure adequate protection. Change gloves immediately if contamination is suspected.

Standard Operating Protocol: Weighing and Solution Preparation

This protocol outlines the step-by-step process for safely weighing solid this compound and preparing a stock solution.

Materials:

  • This compound (solid)

  • Verified Solvent (e.g., DMSO, Ethanol)

  • Ventilated Balance Enclosure (VBE) or Chemical Fume Hood

  • Analytical Balance

  • Spatula and Weigh Paper

  • Appropriate Glassware (e.g., volumetric flask)

  • Calibrated Pipettes

  • Waste Containers (Solid and Liquid)

Procedure:

  • Preparation: Don all required PPE as specified for medium-risk tasks.

  • Decontamination: Wipe down the work surface of the VBE or fume hood, the balance, and all equipment with a suitable decontamination solution (e.g., 70% ethanol).

  • Weighing:

    • Perform all manipulations within the containment of the VBE or fume hood.

    • Carefully transfer the desired amount of this compound from the storage vial to weigh paper using a clean spatula. Avoid any actions that could generate dust.

    • Once weighed, securely close the primary container of this compound.

  • Solubilization:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add the appropriate volume of solvent using a calibrated pipette.

    • Cap the flask and mix gently until the solid is fully dissolved. Use a vortex or sonicator if necessary, ensuring the container remains sealed.

  • Cleanup:

    • Dispose of all contaminated disposable items (weigh paper, pipette tips, gloves) into the designated solid waste container.

    • Decontaminate the spatula, glassware, and work surface again.

    • Remove outer gloves before exiting the work area. Remove all other PPE in the designated gowning/de-gowning area.

  • Hand Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.

Spill and Disposal Plan

Spill Response:

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate high-risk PPE, gently cover the spill with absorbent pads wetted with a deactivating solution or water to prevent aerosolization.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag for disposal.

    • Decontaminate the area thoroughly.

  • Minor Spill (Liquid):

    • Alert personnel and ensure the area is well-ventilated.

    • Wearing high-risk PPE, contain the spill with absorbent material.

    • Wipe up the spill and place materials in a sealed bag for disposal.

    • Decontaminate the area.

Waste Disposal: All waste contaminated with this compound, including gloves, weigh paper, and excess material, must be treated as hazardous chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.

  • Sharps: All contaminated needles or sharp implements must be disposed of in a designated sharps container.

Follow all institutional and local regulations for hazardous waste disposal.

PPE_Workflow cluster_prep 1. Pre-Operational Assessment cluster_selection 2. PPE Selection cluster_operation 3. Chemical Handling cluster_decon 4. Decontamination & Disposal start Start Task risk_assessment Perform Risk Assessment: - Quantity of this compound? - Potential for Aerosolization? start->risk_assessment select_ppe Select Appropriate PPE (Refer to Table) risk_assessment->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe perform_task Execute Procedure in Designated Engineering Control (e.g., Fume Hood) don_ppe->perform_task spill_check Spill or Contamination? perform_task->spill_check spill_protocol Follow Spill Protocol spill_check->spill_protocol Yes decontaminate Decontaminate Workspace & Equipment spill_check->decontaminate No spill_protocol->decontaminate dispose_waste Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe end_task End Task doff_ppe->end_task

Caption: Workflow for PPE selection and safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.